(2R,3R)-2-amino-3-methoxybutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-amino-3-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWLJLGIAUCCL-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672071 | |
| Record name | O-Methyl-D-allothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104195-79-1 | |
| Record name | O-Methyl-D-allothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of (2R,3R)-2-amino-3-methoxybutanoic Acid
Abstract
The definitive assignment of a molecule's constitution, and particularly its absolute stereochemistry, is a cornerstone of chemical research and development. This is especially critical in the pharmaceutical and life sciences, where subtle stereochemical differences can lead to profound variations in biological activity. This technical guide provides a comprehensive, in-depth walkthrough of the methodologies and logical framework required for the complete structure elucidation of (2R,3R)-2-amino-3-methoxybutanoic acid, a non-proteinogenic amino acid. By integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, we first establish the compound's molecular formula and atomic connectivity. Subsequently, this guide details the critical application of chiral derivatizing agents and chiroptical spectroscopy to unambiguously determine the absolute configuration at both the C2 and C3 stereocenters. Each section is designed to not only present the experimental protocols but also to articulate the scientific rationale behind the choice of each technique, providing researchers, scientists, and drug development professionals with a robust, field-proven framework for stereochemical analysis.
Introduction: The Imperative of Unambiguous Stereochemical Assignment
(2R,3R)-2-amino-3-methoxybutanoic acid is a derivative of the essential amino acid threonine, featuring a methoxy group at the C3 position. Such modifications to natural amino acids are of significant interest in medicinal chemistry for the synthesis of novel peptides and small molecule therapeutics with tailored properties. The presence of two adjacent stereocenters (at C2 and C3) gives rise to four possible stereoisomers. The precise (2R,3R) configuration dictates the three-dimensional arrangement of its functional groups, which in turn governs its interactions with chiral biological targets like enzymes and receptors. An erroneous stereochemical assignment can lead to wasted resources and, more critically, misinterpretation of structure-activity relationships (SAR).
This guide systematically deconstructs the process of structure elucidation into two primary phases:
-
Phase 1: Constitutional Analysis. Determining the molecular formula and the sequence of atom and bond connectivity.
-
Phase 2: Configurational Analysis. Determining the absolute three-dimensional arrangement of atoms at the chiral centers.
The workflow presented herein is a self-validating system, where data from orthogonal techniques are correlated to build a cohesive and irrefutable structural assignment.
Phase 1: Constitutional Analysis - Piecing Together the Molecular Framework
The initial objective is to confirm the molecular formula and the basic "wiring diagram" of the molecule. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is the definitive technique for determining a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), it is possible to calculate a unique molecular formula. This is the foundational piece of data upon which all subsequent analysis is built.
Expected Data: The molecular formula for 2-amino-3-methoxybutanoic acid is C5H11NO3.[1][2] The expected monoisotopic mass is 133.0739 g/mol .[1][2]
Protocol 1: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate cluster) to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]+ is expected to be the base peak.
-
Data Analysis: Determine the exact mass of the [M+H]+ ion and use the instrument's software to calculate the most probable elemental composition, comparing the measured mass to the theoretical mass.
| Parameter | Expected Value |
| Molecular Formula | C5H11NO3 |
| Theoretical Mass | 133.07389 Da |
| Ionization Mode | ESI Positive |
| Observed Ion | [M+H]+ |
| Expected m/z | 134.08117 |
Table 1: Expected HRMS Data for (2R,3R)-2-amino-3-methoxybutanoic acid.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds (e.g., C=O, N-H, O-H). This provides a qualitative fingerprint of the molecule's chemical makeup.
Expected Data: For an amino acid, characteristic stretches for the amine (N-H), carboxylic acid (O-H and C=O), and C-H bonds are expected. The presence of the ether is confirmed by a C-O stretch.[3]
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 |
| Amine / Ammonium | N-H stretch | 3200 - 3000 |
| Alkyl | C-H stretch | 2950 - 2850 |
| Carbonyl | C=O stretch | 1725 - 1700 |
| Amine / Ammonium | N-H bend | 1640 - 1550 |
| Ether | C-O stretch | 1150 - 1085 |
Table 2: Key IR Absorption Bands for Functional Group Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise connectivity of a molecule. Through a suite of 1D and 2D experiments, it is possible to map out the entire carbon-hydrogen framework and establish neighbor relationships between atoms.
Expected Data: The ¹H NMR spectrum will show distinct signals for each unique proton environment, and their splitting patterns (multiplicity) will reveal adjacent protons. The ¹³C NMR spectrum will show a signal for each unique carbon atom. 2D experiments like COSY and HSQC will correlate connected protons and directly attached carbons, respectively, while HMBC will reveal longer-range (2-3 bond) C-H correlations.[4][5]
Protocol 3: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard like DSS or TMS.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C NMR Acquisition: Acquire a broadband-decoupled 1D carbon spectrum.
-
2D COSY Acquisition: Acquire a Correlation Spectroscopy spectrum to identify proton-proton spin systems.
-
2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate each proton with its directly attached carbon.
-
2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation spectrum to establish long-range connectivity between protons and carbons.
-
Data Interpretation: Integrate the signals and analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.
| Position | ¹H Chemical Shift (ppm, predicted) | Multiplicity | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |
| C1 (COOH) | - | - | ~175 | H2, H3 |
| C2 (CH-N) | ~3.8 | d | ~60 | H3, H4 |
| C3 (CH-O) | ~4.0 | dq | ~78 | H2, H4, H5 |
| C4 (CH₃) | ~1.2 | d | ~18 | H3 |
| C5 (O-CH₃) | ~3.3 | s | ~58 | H3 |
Table 3: Predicted NMR Data and Key Connectivity Correlations.
Caption: Workflow for determining molecular constitution.
Phase 2: Configurational Analysis - Defining 3D Space
With the connectivity established, the next critical step is to determine the absolute configuration (R/S) at the C2 and C3 stereocenters. This requires chiral-sensitive techniques.
Chiral Derivatization Coupled with NMR: The Mosher's Method Analogy
Causality: NMR spectroscopy in a standard achiral solvent cannot distinguish between enantiomers.[6] To resolve this, the analyte is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[7] These diastereomers have different physical properties and, crucially, distinct NMR spectra.[7][8] By analyzing the chemical shift differences (Δδ) between the two diastereomeric products, the absolute configuration of the original stereocenter can be determined. Mosher's acid (MTPA) is a classic CDA for alcohols and amines.[9][10]
For our amino acid, the primary amine at C2 is the ideal site for derivatization. We will form amides using both (R)- and (S)-MTPA chloride.
Protocol 4: Mosher's Amide Analysis for C2 Configuration
-
Reaction Setup: Divide the amino acid sample into two dry NMR tubes.
-
Amide Formation (Tube 1): To the first tube, add anhydrous deuterated solvent (e.g., CDCl₃ or pyridine-d₅) and a slight molar excess of (R)-MTPA chloride.[7]
-
Amide Formation (Tube 2): To the second tube, add the same solvent and a slight molar excess of (S)-MTPA chloride.
-
Reaction Monitoring: Allow the reactions to proceed to completion (typically 1-4 hours at room temperature).[7]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Analysis:
-
Carefully assign the proton signals for each diastereomer, focusing on the protons near the newly formed chiral amide center (i.e., H3 and the C4 methyl protons).
-
Calculate the chemical shift difference for each assigned proton: Δδ = δS - δR.
-
Apply the Mosher model: Protons that lie on the same side as the phenyl group of the MTPA reagent in the extended conformation will be shielded (positive Δδ), while those on the methoxy/CF₃ side will be deshielded (negative Δδ). This pattern allows for the assignment of the C2 configuration.
-
Caption: Logic flow for Mosher's method.
Chiral HPLC with Derivatization: Marfey's Method
Causality: Marfey's method is another powerful technique for determining the absolute configuration of amino acids.[11] It involves derivatizing the primary amine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA).[11][12] The resulting diastereomers are then separated by reverse-phase HPLC.[12] By comparing the retention time of the unknown's derivative to that of authentic D- and L-amino acid standards derivatized with the same L-FDAA, the configuration can be assigned. Typically, L-amino acid derivatives elute earlier than D-amino acid derivatives.
Trustworthiness: This method is self-validating because it relies on direct comparison to known standards under identical chromatographic conditions. The commercial availability of both L- and D-FDAA adds another layer of confirmation.[11]
Protocol 5: Marfey's Method for Amino Acid Configuration
-
Standard Preparation: Prepare solutions of authentic standards of (2R,3R)- and (2S,3R)-2-amino-3-methoxybutanoic acid.
-
Derivatization:
-
To separate vials containing the unknown sample and each standard, add a 1 M NaHCO₃ solution.
-
Add a solution of L-FDAA in acetone to each vial.
-
Heat the mixtures at ~40°C for 1 hour.
-
Cool the reactions and neutralize with 2 M HCl.
-
-
HPLC Analysis:
-
Analyze each sample by reverse-phase HPLC (e.g., using a C18 or C3 column) with UV detection at 340 nm.[11]
-
Use a standard gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
-
Data Analysis: Compare the retention time of the derivatized unknown sample to the retention times of the derivatized (2R,3R) and (2S,3R) standards. A match in retention time confirms the absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
Causality: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[13] While experimental determination provides a unique spectrum, the true power of VCD lies in its synergy with computational chemistry. By calculating the theoretical VCD spectrum for a proposed structure (e.g., the (2R,3R) isomer) using Density Functional Theory (DFT), and comparing it to the experimental spectrum, a direct and unambiguous assignment of the absolute configuration can be made.[3][14]
Authoritative Grounding: This technique is particularly powerful as it provides structural information without the need for crystallization (like X-ray crystallography) or derivatization, thus analyzing the molecule in its native state.
Protocol 6: VCD Spectroscopy and Computational Analysis
-
Experimental Spectrum Acquisition:
-
Dissolve the sample in a suitable solvent (one with minimal IR absorbance in the regions of interest, e.g., CDCl₃ or D₂O).
-
Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
-
-
Computational Spectrum Calculation:
-
Using quantum chemistry software (e.g., Gaussian), build a model of the (2R,3R)-2-amino-3-methoxybutanoic acid structure.
-
Perform a geometry optimization and frequency calculation using an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
The output will include the calculated IR and VCD spectra for the proposed (2R,3R) enantiomer.
-
-
Spectral Comparison:
-
Overlay the experimental VCD spectrum with the computationally predicted spectrum.
-
A strong correlation (i.e., matching signs and relative intensities of the major bands) between the experimental and calculated spectra for the (2R,3R) isomer confirms its absolute configuration. An inverse correlation would indicate the (2S,3S) isomer.
-
Summary and Conclusion
The structure elucidation of a chiral molecule like (2R,3R)-2-amino-3-methoxybutanoic acid is a systematic process of evidence accumulation. The logical progression is paramount: first, establish the molecular formula and connectivity using achiral techniques (HRMS, IR, NMR), then employ a suite of chiral-sensitive methods to determine the absolute configuration.
The combination of chiral derivatization (Mosher's and Marfey's methods) and chiroptical spectroscopy (VCD) provides a powerful, multi-pronged approach to stereochemical assignment. The derivatization methods offer confirmation through direct comparison to standards or established empirical models, while VCD provides a direct, non-invasive correlation between the experimental measurement and a computationally predicted structure. By following the integrated workflow described in this guide, researchers can achieve an unambiguous and fully validated structural assignment, ensuring the scientific integrity of their work in drug discovery and chemical development.
References
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Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry - ACS Publications. [Link]
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C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. [Link]
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Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region. Optica Publishing Group. [Link]
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How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
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A study of aliphatic amino acids using simulated vibrational circular dichroism and Raman optical activity spectra. arXiv. [Link]
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Determination of amino acid enantiopurity and absolute configuration: synergism between configurationally labile metal-based receptors and dynamic covalent interactions. PubMed. [Link]
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C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. PubMed. [Link]
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Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. ResearchGate. [Link]
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Vibrational circular dichroism. Wikipedia. [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
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Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. [Link]
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Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [Link]
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Amino Acid Configuration and Structure – MCAT Biochemistry. MedSchoolCoach. [Link]
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Vibrational circular dichroism in amino acids and peptides. 8. A chirality rule for methine C*.alpha.-H stretching modes. Journal of the American Chemical Society - ACS Publications. [Link]
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Marfey's reagent for chiral amino acid analysis: a review. PubMed. [Link]
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Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education - ACS Publications. [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]
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A simple method for determining the absolute configuration of a-amino acids. ScienceDirect. [Link]
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CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ScienceDirect. [Link]
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(2S,3R)-2-Amino-3-methoxybutanoic acid, (2S,3R)-2-Amino-3-methoxybutyric acid. ChemBK. [Link]
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Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. [Link]
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Differential Mobility-Mass Spectrometry Double Spike Isotope Dilution Study of Release of β-Methylaminoalanine and Proteinogenic Amino Acids during Biological Sample Hydrolysis. PubMed. [Link]
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(PDF) Differential Mobility-Mass Spectrometry Double Spike Isotope Dilution Study of Release of β-Methylaminoalanine and Proteinogenic Amino Acids during Biological Sample Hydrolysis. ResearchGate. [Link]
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Technical Whitepaper: (2R,3R)-2-Amino-3-methoxybutanoic Acid (CAS 104195-79-1) as a Mechanistic Probe in Non-Heme Iron Oxidase Catalysis
Executive Summary & Strategic Context
In the field of enzymology and rational drug design, unnatural amino acids serve as precise molecular scalpels, allowing researchers to dissect the spatial and electronic limits of enzyme active sites. (2R,3R)-2-amino-3-methoxybutanoic acid (CAS 104195-79-1), commonly known as O-methyl-D-allo-threonine , is a highly specialized non-natural amino acid.
As a Senior Application Scientist, I frequently utilize this compound not as a bulk reagent, but as a stereochemical probe. Its most authoritative application is in the study of Isopenicillin N Synthase (IPNS) , a non-heme iron(II)-dependent oxidase responsible for the oxidative bicyclization of the tripeptide δ -(L- α -aminoadipoyl)-L-cysteinyl-D-valine (ACV) into isopenicillin N—the foundational step in β -lactam antibiotic biosynthesis[1]. By substituting the natural D-valine residue with O-methyl-D-allo-threonine, researchers can map the exact trajectory of molecular oxygen binding and elucidate the causality behind dead-end enzyme inhibition[1].
Physicochemical and Structural Parameters
Before deploying this compound in peptide synthesis or enzymatic assays, it is critical to verify its structural integrity. The epimeric purity is paramount; even trace contamination with the (2R,3S) diastereomer will confound crystallographic and kinetic data.
Table 1: Core Physicochemical Properties of CAS 104195-79-1
| Property | Specification / Value |
| Chemical Name | (2R,3R)-2-amino-3-methoxybutanoic acid |
| Common Synonyms | O-methyl-D-allo-threonine; D-allo-O-methylthreonine |
| CAS Number | 104195-79-1 |
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol |
| Stereochemistry | (2R, 3R) |
| Physical Form | White to Yellow Solid |
Mechanistic Causality in IPNS Catalysis
To understand the value of O-methyl-D-allo-threonine, we must examine the causality of the IPNS active site. IPNS utilizes a mononuclear Fe(II) center to reduce molecular oxygen ( O2 ) to water while stripping four electrons from the ACV substrate to form the β -lactam and thiazolidine rings.
When we synthesize substrate analogues replacing D-valine with ethereal amino acids, the stereochemistry at the β -carbon dictates the fate of the enzyme complex:
-
The Active Epimer (ACmaT): When (2R,3R)-2-amino-3-methoxybutanoic acid is incorporated to form the tripeptide ACmaT, the enzyme successfully turns the substrate over into a bioactive penam product[1]. The (3R) stereochemistry directs the bulky methyl ether group away from the iron center's open coordination site, allowing O2 to bind and initiate the radical-mediated cyclization.
-
The Dead-End Epimer (ACmT): If the (2R,3S) epimer (O-methyl-D-threonine) is used, the resulting ACmT tripeptide acts as a dead-end inhibitor[1]. Crystallographic data reveals the causality: the ether oxygen of the (3S) epimer forms a strong hydrogen bond with an adventitious water molecule. This water molecule binds directly to the Fe(II) center, sterically occluding the exact pocket required for O2 binding[1][2].
Table 2: Comparative Crystallographic Outcomes in IPNS Substrate Analogues
| Tripeptide Complex | Valine Substitute | Turnover Status | O2 Binding Site Status | PDB ID |
| IPNS:Fe(II):ACV | None (Natural D-Val) | Active (Forms IPN) | Accessible to O2 | Various |
| IPNS:Fe(II):ACmaT | O-methyl-D-allo-threonine | Active (Forms Penam) | Accessible to O2 | N/A |
| IPNS:Fe(II):ACmT | O-methyl-D-threonine | Inactive (Dead-end) | Blocked by Fe-bound H2O | 3ZOI[2] |
Self-Validating Experimental Protocols
The following workflows detail how to deploy (2R,3R)-2-amino-3-methoxybutanoic acid in enzymatic studies. Every step includes built-in causality and self-validation to ensure data trustworthiness.
Protocol A: Synthesis and Validation of the ACmaT Tripeptide Probe
Causality: Standard Solid-Phase Peptide Synthesis (SPPS) is used, but the coupling of the unnatural amino acid requires extended times due to steric hindrance at the β -carbon.
-
Coupling: Utilize Fmoc-protected (2R,3R)-2-amino-3-methoxybutanoic acid. Couple to the resin-bound L-cysteine using HATU/DIPEA in DMF for 4 hours to ensure complete conversion.
-
Cleavage: Cleave the tripeptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail.
-
Validation System: Purify via preparative RP-HPLC. You must validate the exact mass via High-Resolution Mass Spectrometry (HRMS). The presence of the correct mass confirms successful coupling, while chiral HPLC against an ACmT standard validates that no epimerization occurred during synthesis.
Protocol B: Anaerobic Reconstitution and IPNS Activity Assay
Causality: IPNS is highly susceptible to uncoupled turnover. If the apo-enzyme and Fe(II) are mixed in the presence of ambient oxygen without the substrate, the Fe(II) irreversibly oxidizes to Fe(III), killing the enzyme. Therefore, strict anaerobic conditions are non-negotiable.
-
Degassing: Purge all Tris-HCl buffers (50 mM, pH 7.5) with argon for 45 minutes prior to transfer into an anaerobic glovebox.
-
Reconstitution: Inside the glovebox, incubate Apo-IPNS (1 mM) with FeSO4 (0.9 mM) and the synthesized ACmaT substrate (2 mM) for 15 minutes to form the IPNS:Fe(II):ACmaT complex.
-
Oxygenation (The Trigger): Remove the sealed reaction vial from the glovebox and inject O2 -saturated buffer to initiate turnover.
-
Validation System: Run three parallel reactions:
-
Positive Control: Natural LLD-ACV (Expected result: -4 Da mass shift via MALDI-TOF MS, confirming enzyme viability).
-
Negative Control: ACmT tripeptide (Expected result: No mass shift, confirming the dead-end inhibition).
-
Test Sample: ACmaT tripeptide (Expected result: -4 Da mass shift, confirming penam formation).
-
Pathway Visualization
The following diagram maps the divergent logical pathways of the IPNS enzyme when challenged with the natural substrate versus the epimeric O-methyl-threonine analogues.
Caption: Divergent catalytic outcomes of IPNS based on the stereochemistry of the ethereal substrate analogue.
References
- Sigma-Aldrich Product Specifications Title: O-METHYL-D-ALLOTHREONINE | 104195-79-1 Source: Sigma-Aldrich URL
- RCSB Protein Data Bank (PDB: 3ZOI)
- Title: The crystal structure of an isopenicillin N synthase complex with an ethereal substrate analogue reveals water in the oxygen binding site (Clifton IJ, et al., FEBS Lett. 2013)
Sources
(2R,3R)-2-Amino-3-methoxybutanoic Acid: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Foreword
(2R,3R)-2-amino-3-methoxybutanoic acid, a methylated derivative of the non-proteinogenic amino acid D-allo-threonine, represents a unique chemical entity with underexplored potential in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive literature review, synthesizing the available information on its stereochemistry, synthesis, and potential biological significance. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical insights into this intriguing molecule. Given the limited direct research on this specific stereoisomer, this guide also draws upon established principles and data from closely related threonine derivatives to provide a logical framework for future investigation.
Introduction to (2R,3R)-2-amino-3-methoxybutanoic Acid: Understanding the Stereochemistry
(2R,3R)-2-amino-3-methoxybutanoic acid is a derivative of threonine, an essential amino acid notable for possessing two chiral centers at the α-carbon (C2) and the β-carbon (C3). This results in four possible stereoisomers: (2S,3R)-L-threonine (the naturally occurring form), (2R,3S)-D-threonine, (2S,3S)-L-allo-threonine, and (2R,3R)-D-allo-threonine.[1][2][3] The subject of this guide, with the (2R,3R) configuration, is the O-methylated form of D-allo-threonine.
The precise spatial arrangement of the amino, hydroxyl (and subsequently methoxy), and methyl groups is critical, as it dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. The "magic methyl" effect in medicinal chemistry highlights how the addition of a methyl group can profoundly alter a molecule's pharmacodynamic and pharmacokinetic properties, including potency, solubility, and metabolic stability.[4] Therefore, the stereospecific synthesis and investigation of (2R,3R)-2-amino-3-methoxybutanoic acid are of significant interest.
Stereoselective Synthesis Strategies
The synthesis of the specific (2R,3R) stereoisomer of 2-amino-3-methoxybutanoic acid necessitates a high degree of stereocontrol. While a definitive, optimized protocol for this exact molecule is not extensively documented in publicly available literature, established methods for the synthesis of threonine derivatives and stereoselective O-methylation provide a strong foundation for its preparation. A plausible synthetic strategy involves the stereoselective synthesis of the D-allo-threonine backbone followed by a protected O-methylation.
Synthesis of the D-allo-Threonine Precursor
A common approach to obtaining the allo diastereomer is through the inversion of the stereochemistry at the β-carbon of the more common threonine isomer. One such method involves the protection of the amino and carboxyl groups of D-threonine, followed by oxidation of the β-hydroxyl group to a ketone and subsequent diastereoselective reduction to yield the allo configuration.[5]
O-Methylation of the Hydroxyl Group
Once the (2R,3R)-threonine backbone is synthesized and appropriately protected, the β-hydroxyl group can be methylated. A variety of methylating agents can be employed, with the choice depending on the protecting groups present and the desired reaction conditions. A novel and sustainable approach involves the use of dimethyl carbonate (DMC) with an acid catalyst, which has been shown to be effective for the O-methylation of amino acids without racemization.[6]
Proposed Experimental Workflow
The following is a proposed, logical workflow for the synthesis of (2R,3R)-2-amino-3-methoxybutanoic acid, based on established chemical principles. This protocol should be considered a starting point for optimization by researchers.
Step 1: Protection of D-Threonine
-
Objective: To protect the amino and carboxyl groups of (2R,3S)-D-threonine to prevent side reactions in subsequent steps.
-
Procedure:
-
Suspend (2R,3S)-D-threonine in a suitable solvent (e.g., methanol).
-
Protect the amino group with a suitable protecting group, for example, by reacting with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to form Boc-D-threonine.
-
Protect the carboxyl group as a methyl ester by reacting with a methylating agent such as diazomethane or by using Fischer esterification.
-
Step 2: Mitsunobu Inversion of the β-Hydroxyl Group
-
Objective: To invert the stereochemistry at the C3 position to obtain the (2R,3R) allo configuration.
-
Procedure:
-
Dissolve the protected D-threonine in an anhydrous solvent like THF.
-
Add triphenylphosphine (PPh₃) and a carboxylic acid (e.g., benzoic acid).
-
Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Hydrolyze the resulting ester to regenerate the hydroxyl group, now in the inverted configuration.
-
Step 3: O-Methylation
-
Objective: To methylate the free β-hydroxyl group.
-
Procedure:
-
Dissolve the protected D-allo-threonine derivative in a suitable solvent.
-
Add a methylating agent. For a green chemistry approach, dimethyl carbonate (DMC) can be used in the presence of an acid catalyst.[6] Alternatively, a stronger methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride) can be used, although this requires anhydrous conditions.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Step 4: Deprotection
-
Objective: To remove the protecting groups from the amino and carboxyl functions.
-
Procedure:
-
The choice of deprotection method depends on the protecting groups used. For Boc and methyl ester protection, a two-step process is typically required.
-
Hydrolyze the methyl ester using a base such as lithium hydroxide (LiOH).
-
Remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA).
-
Purify the final product, (2R,3R)-2-amino-3-methoxybutanoic acid, using techniques such as ion-exchange chromatography or recrystallization.
-
Potential Biological Activity and Applications in Drug Development
Direct studies on the biological activity of (2R,3R)-2-amino-3-methoxybutanoic acid are scarce. However, by examining the roles of threonine derivatives and methylated amino acids in biological systems, we can infer its potential applications.
Role as a Non-Proteinogenic Amino Acid in Peptidomimetics
The incorporation of unnatural amino acids into peptides is a common strategy in drug discovery to enhance their therapeutic properties.[7] O-methylation of the threonine side chain can:
-
Increase Lipophilicity: The methyl group can enhance the peptide's ability to cross cell membranes.
-
Improve Proteolytic Stability: The modification can hinder the recognition and cleavage of the peptide by proteases, thereby increasing its in vivo half-life.[]
-
Induce Specific Conformations: The steric bulk of the methoxy group can influence the peptide's secondary structure, potentially leading to a more favorable binding conformation with its target.
Potential as an Enzyme Inhibitor or Modulator
Threonine and its analogs are involved in various metabolic pathways and can act as precursors for the synthesis of other bioactive molecules.[][10] The (2R,3R)-2-amino-3-methoxybutanoic acid could potentially act as an inhibitor or modulator of enzymes that recognize threonine or other structurally similar amino acids. For instance, threonine analogs have been explored in the development of enzyme inhibitors.[]
Inferred Applications from Structurally Similar Compounds
Derivatives of threonine are being investigated for a variety of therapeutic applications. For example, threonine analogs are being explored in the development of antiviral drugs.[] Furthermore, the core structure of 2-amino-3-hydroxybutanoic acid is a component of several natural products with potent biological activities, including antifungal and anticancer properties.[11]
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of 2-amino-3-methoxybutanoic acid. It is important to note that much of the available data does not differentiate between the various stereoisomers.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | [12] |
| Molecular Weight | 133.15 g/mol | [12] |
| IUPAC Name | (2R,3R)-2-amino-3-methoxybutanoic acid | N/A |
| PubChem CID | 222906 (for the generic compound) | [12] |
Predicted Spectroscopic Features
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the two methyl groups (one on the methoxy group and one on the butanoic acid backbone), the α-proton, and the β-proton. The chemical shifts and coupling constants of the α- and β-protons will be indicative of the anti relationship between the amino and methoxy groups.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the carboxyl carbon, the α-carbon, the β-carbon, the β-methyl carbon, and the methoxy carbon.
-
FTIR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, N-H stretching and bending of the amine, C-H stretches of the methyl and methine groups, and the C=O stretch of the carboxylic acid.
-
Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 133, along with characteristic fragmentation patterns resulting from the loss of the carboxyl group, the methoxy group, and other fragments. PubChem lists a GC-MS fragmentation pattern for the generic compound with major peaks at m/z 88, 87, 147, 131, and 89.[12]
Conclusion and Future Directions
(2R,3R)-2-amino-3-methoxybutanoic acid is a non-proteinogenic amino acid with significant, yet largely unexplored, potential in drug discovery and medicinal chemistry. Its unique stereochemistry and the presence of a methoxy group suggest that it could be a valuable building block for creating novel peptidomimetics with enhanced stability and cell permeability.
Future research should focus on:
-
Development of robust and stereoselective synthetic routes to produce the pure (2R,3R) isomer in sufficient quantities for biological evaluation.
-
Comprehensive biological screening to identify its potential targets and therapeutic applications.
-
Detailed spectroscopic characterization of the purified (2R,3R) isomer to provide a reference for future studies.
This technical guide serves as a starting point for researchers interested in this promising molecule. By building upon the foundational knowledge presented here, the scientific community can begin to unlock the full potential of (2R,3R)-2-amino-3-methoxybutanoic acid.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 222906, 2-Amino-3-methoxybutanoic acid. [Link]
-
Xiao, N., et al. (2007). Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. Biopolymers, 88(6), 781-96. [Link]
-
Gogoi, K., et al. (2011). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. Journal of the American Chemical Society, 133(49), 19782–19785. [Link]
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Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(12), 2035-2079. [Link]
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de Assis, F. F., et al. (2021). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 121(23), 14697–14753. [Link]
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Xiao, N., et al. (2007). Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. R Discovery. [Link]
-
Selva, M., et al. (2017). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry, 19(24), 5871-5879. [Link]
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Finot, P. A., et al. (1978). Bioavailability of acetylated derivatives of methionine, threonine, and lysine. Annals of Nutrition and Metabolism, 22(3), 175-83. [Link]
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ResearchGate. (A) 1H NMR spectrum with vertical scale adjusted to fit entire methyl doublet... [Link]
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Sherman, D. H., et al. (2019). l-Threonine transaldolase activity is enabled by a persistent catalytic intermediate. Nature Chemical Biology, 15(11), 1045–1052. [Link]
-
Wikipedia. Threonine. [Link]
-
Lin, Y., et al. (2018). Incorporating 17O isotopes onto amino acid sidechains: a convenient synthesis of [3-17O]-l-serine and [3-17O]-l-threonine and their 17O NMR characterization. Canadian Journal of Chemistry, 96(11), 996-1002. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of (2R,3S)- or (2S,3R)-2Amino3-trifluoromethyl-3- hydroxyalkanoic Acid Derivatives (Threonine and alloThreonine Analogues) from Enantiopure 4,4,4-Trifluoro-3-hydroxybutanoic Acid. [Link]
-
Gardner, K. H., et al. (2011). Specific labeling of threonine methyl groups for NMR studies of protein-nucleic acid complexes. Journal of Biomolecular NMR, 51(4), 435-442. [Link]
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Arnold, L. D., et al. (2025). Threonine aldolase-catalyzed stereoselective radical α-alkylation of amino acids. Methods in Enzymology, 721, 147-167. [Link]
-
ChemBK. 2-Amino-3-methoxybutanoic acid, (2S,3R)-2-Amino-3-methoxybutyric acid. [Link]
-
Pearson+. Threonine, an amino acid, has four stereoisomers. The stereoisome... [Link]
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Illinois Experts. Efficient synthesis of (2R,3S)-2-amino-3-(benzyloxy)-4,4,4- trifluorobutanoic acid (4,4,4-trifluoro-OBn-d-allothreonine). [Link]
-
de Assis, F. F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]
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Vaia. Problem 63 Threonine is a naturally occurri... [Link]
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Homework.Study.com. How many stereoisomers are possible for threonine?. [Link]
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The University of Queensland. Stereoselective Synthesis of Allo-Threonine and Beta-H-2-Allo-Threonine From Threonine. [Link]
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Jung, M. E., et al. (2005). Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases. Bioorganic & Medicinal Chemistry Letters, 15(22), 5076-9. [Link]
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ResearchGate. Stereoselective synthesis of (2 R,3 R) and (2 R,3 S)-3-hydroxyleucines. [Link]
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Technical Whitepaper: Spectroscopic Characterization and Analytical Workflows for (2R,3R)-2-Amino-3-methoxybutanoic Acid
Executive Summary
(2R,3R)-2-amino-3-methoxybutanoic acid, structurally known as D-allo-O-methylthreonine, is a highly specialized non-proteinogenic amino acid. In modern drug development and natural product synthesis, this molecule frequently serves as a critical structural motif. It is natively incorporated into several potent bioactive compounds, including the Gq-protein inhibitor FR900359[1] and the HIV-1 entry inhibitor Mutremdamide A[2].
For analytical scientists and synthetic chemists, confirming the absolute and relative stereochemistry of this building block is a non-negotiable quality control step. The spatial orientation of the C3-methoxy group relative to the C2-amino group directly dictates the conformational landscape, proteolytic stability, and target-binding efficacy of the resulting peptidomimetics. This guide provides an authoritative, data-driven framework for the spectroscopic validation of (2R,3R)-2-amino-3-methoxybutanoic acid.
Stereochemical & Structural Profiling
The molecule possesses two contiguous stereocenters at the α (C2) and β (C3) positions. The (2R,3R) absolute configuration designates it as the allo diastereomer.
Understanding the conformational dynamics of this molecule is the foundation of its spectroscopic analysis. The steric bulk of the C3-methoxy group, combined with the C2-amino and C1-carboxylate groups, restricts free rotation around the C2-C3 bond. To minimize steric repulsion and electrostatic clashes, the allo isomer predominantly adopts a conformation where the α and β protons are forced into a gauche relationship (dihedral angle ≈60∘ ). This geometric reality is the primary causal factor behind its unique Nuclear Magnetic Resonance (NMR) signature, allowing it to be unambiguously distinguished from its threo counterpart.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)
The most definitive method for stereochemical assignment relies on 1 H NMR, specifically the vicinal scalar coupling ( 3JHα,Hβ ) between the C2 and C3 protons.
The Causality of J-Coupling: According to the Karplus equation, the gauche arrangement of the α and β protons in the allo configuration yields a relatively small coupling constant of <4 Hz[3]. Empirical data for (2R,3R)-2-amino-3-methoxybutanoic acid confirms a 3J value of exactly 3.6 Hz[4]. Conversely, the threo isomer minimizes steric strain by adopting an anti conformation (dihedral angle ≈180∘ ), which results in a significantly larger coupling constant (~7-9 Hz). This distinct divergence provides a self-validating metric for stereochemical purity.
Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 / CD 3 OD) [4] | Position | Proton Type | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | | :--- | :--- | :--- | :--- | :--- | | 2 | α -CH (Amine) | 4.14 | Doublet (d) | 3.6 | | 3 | β -CH (Ether) | 3.81 | Quartet of doublets (qd) | 6.4, 3.6 | | 3-OMe | O-CH 3 | 3.41 | Singlet (s) | - | | 4 | γ -CH 3 | 1.25 | Doublet (d) | 6.4 |
Table 2: 13 C NMR Data Summary (Theoretical & Empirical Consensus) | Position | Carbon Type | Chemical Shift ( δ , ppm) | | :--- | :--- | :--- | | 1 | C=O (Carboxyl) | 172.5 - 174.5 | | 3 | β -CH (Ether) | 74.0 - 76.5 | | 3-OMe | O-CH 3 | 56.5 - 58.0 | | 2 | α -CH (Amine) | 55.0 - 57.5 | | 4 | γ -CH 3 | 15.5 - 18.0 |
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI) in positive mode yields a robust protonated molecular ion. The fragmentation pattern is driven by the specific functional groups, primarily the liability of the ether linkage and the α -amine.
Table 3: LC-HRMS Fragmentation Pathways (ESI+) | Fragment Ion | m/z (Exact) | Origin / Cleavage Mechanism | | :--- | :--- | :--- | | [M+H]+ | 134.0812 | Intact protonated molecular ion. | | [M+H−NH3]+ | 117.0546 | Neutral loss of ammonia from the C2 position. | | [C3H7O]+ | 59.0491 | α -cleavage of the C2-C3 bond, yielding an oxonium ion ( [CH3−CH=O−CH3]+ ). |
Experimental Methodologies & Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent analytical artifacts.
Protocol A: NMR Sample Preparation and Acquisition
-
Solvent Selection & Dissolution: Dissolve 5–10 mg of the analyte in 0.6 mL of Deuterated Methanol (CD 3 OD).
-
Causality: While CDCl 3 can be used for protected derivatives, the free amino acid exists as a highly polar zwitterion. CD 3 OD ensures complete dissolution, preventing line broadening caused by sample aggregation.
-
-
Internal Calibration: Utilize the residual solvent peak (CD 2 HOD at δ 3.31 ppm) for precise chemical shift calibration.
-
Causality: Exact calibration is required to differentiate the closely eluting α -proton and β -proton multiplets from the O-methyl singlet.
-
-
1D Acquisition: Acquire 1 H NMR at ≥ 400 MHz. Set the relaxation delay (D1) to at least 2.0 seconds.
-
Causality: A sufficient D1 ensures complete longitudinal relaxation of the γ -methyl protons, guaranteeing that integration ratios accurately reflect the 3:3:1:1 proton distribution.
-
-
2D Validation (COSY): Execute a 1 H- 1 H COSY experiment.
-
Causality: The COSY cross-peaks will unambiguously link the α -proton ( δ 4.14) to the β -proton ( δ 3.81), isolating this spin system and validating the 1D assignments against potential impurities.
-
Protocol B: LC-HRMS Purity and Mass Verification
-
Chromatographic Separation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 1.7 μ m, 2.1 x 100 mm).
-
Causality: Standard C18 reversed-phase columns fail to retain small, highly polar aliphatic amino acids. HILIC provides orthogonal retention based on polarity, ensuring sharp peak shapes and avoiding ion suppression at the void volume.
-
-
Mobile Phase Configuration: Employ a gradient of Acetonitrile and Water, both doped with 0.1% Formic Acid.
-
Causality: Formic acid acts as an ion-pairing agent and a proton source, drastically enhancing the ionization efficiency for the [M+H]+ species in the ESI source.
-
-
Mass Analysis: Operate a Q-TOF or Orbitrap mass spectrometer in positive ESI mode, calibrated externally prior to the run to achieve <3 ppm mass accuracy.
Analytical Workflow Visualization
The following diagram maps the integrated, multi-modal spectroscopic workflow required to definitively confirm the structure and stereochemistry of the target compound.
Multi-modal spectroscopic workflow for (2R,3R)-2-amino-3-methoxybutanoic acid.
References
-
Reher, R. (2018). Ecological and Chemical Studies on the Gq-protein Inhibitor FR900359. University of Bonn. 1
-
Plaza, A., et al. (2010). Mutremdamide A and Koshikamides C–H, Peptide Inhibitors of HIV-1 Entry from Different Theonella Species. National Institutes of Health (NIH). 2
-
Shigemori, H., et al. (1998). Brasilicardin A. A Novel Tricyclic Metabolite with Potent Immunosuppressive Activity from Actinomycete Nocardia brasiliensis. American Chemical Society. 3
-
Ambeed Chemicals. (2023). 4144-02-9 | H-Thr(Me)-OH | Carboxylic Acids. Ambeed. 4
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The Mechanism of Action of (2R,3R)-2-Amino-3-Methoxybutanoic Acid: Targeting the Amino Acid Transport System L in Immunosuppression
Executive Summary
The unnatural amino acid (2R,3R)-2-amino-3-methoxybutanoic acid (also known as O-methyl-D-allothreonine) represents a highly specialized chiral building block and the critical pharmacophore of Brasilicardin A (BraA) , a potent diterpene glycoside immunosuppressant isolated from the pathogenic actinomycete Nocardia brasiliensis [1, 2]. Unlike traditional clinical immunosuppressants (e.g., Cyclosporin A and Tacrolimus) that target intracellular calcineurin to block T-cell receptor (TCR) signaling, this specific amino acid moiety operates at the cell surface. It acts as a structural mimic of large neutral amino acids (LNAAs), competitively binding to the Amino Acid Transport System L (LAT1/SLC7A5) [3]. This whitepaper provides an in-depth technical analysis of how this unnatural amino acid drives targeted amino acid deprivation, culminating in GCN2-mediated cell cycle arrest in activated T-cells.
Molecular Recognition and Pharmacophore Dynamics
The efficacy of (2R,3R)-2-amino-3-methoxybutanoic acid lies in its precise stereochemical configuration. The System L transporter (LAT1) is a sodium-independent antiporter responsible for the cellular uptake of bulky, hydrophobic amino acids such as leucine, isoleucine, and phenylalanine [4].
Causality of Structural Mimicry
-
Steric Bulk: The 3-methoxy group provides the necessary lipophilic bulk to occupy the hydrophobic binding pocket of the LAT1 transporter, mimicking the isobutyl group of leucine.
-
Stereochemical Precision: The (2R,3R) configuration ensures that the α -amino and α -carboxyl groups are perfectly aligned to form salt bridges with the transporter's recognition residues, while the unnatural D-allo stereochemistry prevents the molecule from being incorporated into host proteins or rapidly degraded by endogenous proteases.
-
Receptor Kinetics: By binding to LAT1 with high affinity but failing to be translocated efficiently (or occupying the channel to block endogenous substrates), the molecule acts as a potent competitive inhibitor, effectively starving the cell of essential LNAAs.
Mechanism of Action: The LAT1-GCN2-eIF2 α Axis
Activated T-lymphocytes undergo massive metabolic reprogramming to support rapid clonal expansion. This requires a dramatic upregulation of LAT1 to import leucine, which is necessary for driving mTORC1 signaling and global protein synthesis. The mechanism of action exploits this metabolic vulnerability [3, 5].
-
System L Blockade: The (2R,3R)-2-amino-3-methoxybutanoic acid moiety binds to LAT1, halting the influx of extracellular LNAAs.
-
Amino Acid Starvation Response (AASR): The sudden drop in intracellular leucine and isoleucine leads to an accumulation of uncharged (deacylated) transfer RNAs (tRNAs) in the cytoplasm.
-
GCN2 Activation: General Control Nonderepressible 2 (GCN2), a serine/threonine-protein kinase, acts as a metabolic sensor. It binds directly to the uncharged tRNAs via its histidyl-tRNA synthetase-like domain, triggering autophosphorylation and activation.
-
Translational Arrest: Activated GCN2 phosphorylates the α -subunit of eukaryotic initiation factor 2 (eIF2 α ). Phosphorylated eIF2 α competitively inhibits the guanine nucleotide exchange factor eIF2B, preventing the formation of the ternary complex required for translation initiation.
-
G1 Cell Cycle Block: The abrupt halt in global protein synthesis prevents the synthesis of cyclins required for cell cycle progression, arresting the activated T-cells in the G1 phase.
Fig 1. The LAT1-GCN2-eIF2α signaling axis targeted by (2R,3R)-2-amino-3-methoxybutanoic acid.
Quantitative Data Analysis
The integration of this unnatural amino acid into the Brasilicardin A macrocycle yields an immunosuppressant profile that is highly competitive with current clinical standards, operating via a completely distinct mechanism that avoids calcineurin-associated nephrotoxicity [1, 3].
Table 1: Comparative Immunosuppressive Potency and Cytotoxicity
| Compound | Primary Molecular Target | IC 50 in Mouse MLR ( μ g/mL) | Cytotoxicity (L1210 cells, IC 50 μ g/mL) |
| Brasilicardin A (Active Moiety) | System L (LAT1) | 0.057 | 0.078 |
| Cyclosporin A | Calcineurin | 0.150 | >10.0 |
| Tacrolimus (FK506) | Calcineurin | 0.040 | >10.0 |
Data synthesized from murine mixed lymphocyte reaction (MLR) assays. Note that BraA exhibits nearly 3x the potency of Cyclosporin A.
Experimental Protocols & Validation
To establish trustworthiness and self-validation of the proposed mechanism, the following step-by-step methodologies are utilized to confirm LAT1 inhibition and subsequent GCN2 activation.
Protocol 1: In Vitro LAT1 Transport Inhibition Assay
This assay isolates the specific transport kinetics of System L by measuring the uptake of radiolabeled leucine in the presence of the inhibitor.
-
Cell Preparation: Culture murine CTLL-2 T-cells in RPMI 1640 medium supplemented with 10% FBS and IL-2. Wash cells twice with Na + -free Hank's Balanced Salt Solution (HBSS) to eliminate sodium-dependent amino acid transport interference.
-
Pre-incubation: Resuspend cells in Na + -free HBSS at 1×106 cells/mL. Aliquot into a 96-well plate. Add the (2R,3R)-2-amino-3-methoxybutanoic acid derivative at varying concentration gradients (0.01 μ M to 10 μ M) and incubate for 15 minutes at 37°C.
-
Radioligand Pulse: Add 1 μ Ci of [ 3 H]-L-Leucine to each well. Allow exactly 1 minute for uptake to capture initial linear velocity kinetics.
-
Termination: Rapidly terminate the reaction by adding ice-cold Na + -free HBSS containing 10 mM unlabeled L-leucine. Wash the cells three times via rapid centrifugation (4°C) to remove extracellular radioactivity.
-
Quantification: Lyse the cell pellets using 0.1 N NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter.
Fig 2. Step-by-step workflow for the in vitro [3H]-Leucine uptake inhibition assay.
Protocol 2: GCN2/eIF2 α Activation Immunoblotting
To prove that LAT1 inhibition causally leads to the amino acid starvation response:
-
Treat CTLL-2 cells with the inhibitor for 4 hours.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phosphorylation state of eIF2 α ).
-
Resolve 30 μ g of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies specific for phospho-eIF2 α (Ser51) and total eIF2 α .
-
Detect via chemiluminescence. A dose-dependent increase in the p-eIF2 α / total eIF2 α ratio validates the activation of the GCN2 kinase pathway.
References
-
Shigemori, H., et al. (1998). "Brasilicardin A. A Novel Tricyclic Metabolite with Potent Immunosuppressive Activity from Actinomycete Nocardia brasiliensis." The Journal of Organic Chemistry, 63(20), 6900-6904. URL:[Link]
-
Komatsu, K., et al. (2004). "Absolute stereochemistry of immunosuppressive macrolide brasilinolide A and its new congener brasilinolide C." The Journal of Organic Chemistry, 69(5), 1535-1541. URL:[Link]
-
Usui, T., et al. (2006). "Brasilicardin A, a Natural Immunosuppressant, Targets Amino Acid Transport System L." Chemistry & Biology, 13(11), 1153-1160. URL:[Link]
-
Wang, Q., & Holst, J. (2015). "L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia." American Journal of Cancer Research, 5(4), 1281-1294. URL:[Link]
-
Scalise, M., et al. (2018). "The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health." Frontiers in Chemistry, 6, 243. URL:[Link]
Methodological & Application
Application Notes and Protocols for the Investigation of (2R,3R)-2-amino-3-methoxybutanoic acid in Cell Culture Assays
Introduction: The Rationale for Investigating Novel Amino Acid Analogs in Cellular Systems
The interrogation of cellular processes often hinges on the use of precisely designed molecular tools. Non-proteinogenic amino acids, such as (2R,3R)-2-amino-3-methoxybutanoic acid, represent a compelling class of such tools. While the canonical 20 amino acids are the fundamental building blocks of proteins, synthetic analogs offer unique opportunities to probe and manipulate cellular functions.[1][2] The introduction of modifications, like the methoxy group in the topic compound, can confer novel biological activities. These may include, but are not limited to, competitive inhibition of amino acid transporters, incorporation into proteins leading to altered function, or allosteric modulation of enzymes.[3] The stereochemistry, in this case (2R,3R), is of paramount importance, as biological systems are inherently chiral and often exhibit stereospecific recognition.[4]
These application notes provide a comprehensive framework for the initial characterization of (2R,3R)-2-amino-3-methoxybutanoic acid in cell culture. The protocols outlined below are designed to be self-validating and are grounded in established methodologies for the assessment of novel bioactive compounds. We will proceed from foundational cytotoxicity and proliferation assays to more nuanced investigations into the potential mechanisms of action.
Physicochemical Properties of (2R,3R)-2-amino-3-methoxybutanoic acid
A thorough understanding of the test article's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C5H11NO3 | PubChem[5][6] |
| Molecular Weight | 133.15 g/mol | PubChem[5][6] |
| Stereochemistry | (2R,3R) | User Request |
| Synonyms | O-Methyl-DL-allothreonine (Note: check stereochemistry) | PubChem[5] |
Note on Stereoisomers: It is crucial to distinguish the (2R,3R) isomer from other stereoisomers like (2R,3S), (2S,3R), and (2S,3S), as they may possess distinct biological activities.[4][7]
Experimental Workflow for Initial Characterization
The following diagram outlines a logical progression for the initial cell-based screening of (2R,3R)-2-amino-3-methoxybutanoic acid.
Caption: A tiered approach to characterizing a novel amino acid analog in cell culture.
Protocols
Preparation and Quality Control of (2R,3R)-2-amino-3-methoxybutanoic acid Stock Solutions
Rationale: Accurate and consistent stock solution preparation is the cornerstone of reproducible results. The choice of solvent is critical to ensure complete dissolution and stability of the compound.
Materials:
-
(2R,3R)-2-amino-3-methoxybutanoic acid powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Solubility Testing: Before preparing a high-concentration stock, determine the solubility of the compound in various cell culture-compatible solvents (e.g., water, PBS, DMSO).
-
Stock Solution Preparation (e.g., 100 mM in DMSO):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out a precise amount of (2R,3R)-2-amino-3-methoxybutanoic acid (e.g., 13.315 mg for 1 mL of a 100 mM stock).
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile polypropylene tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Quality Control: Before use in assays, thaw an aliquot and inspect for any precipitation. The final concentration of the solvent in the cell culture medium should be kept constant across all experimental conditions and should not exceed a non-toxic level (typically ≤ 0.5% for DMSO).
Cytotoxicity Assessment using MTT Assay
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability. A reduction in metabolic activity can indicate cytotoxicity.
Materials:
-
Selected cell line (e.g., HeLa, A549, or a cell line relevant to the intended research area)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
(2R,3R)-2-amino-3-methoxybutanoic acid stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (2R,3R)-2-amino-3-methoxybutanoic acid in complete medium from the stock solution. A common starting range is from 0.1 µM to 1000 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium alone (negative control) and medium with the vehicle (e.g., DMSO) at the highest concentration used.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Mix thoroughly by pipetting up and down or by using a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 (half-maximal inhibitory concentration).
Cell Proliferation Assay using BrdU Incorporation
Rationale: The Bromodeoxyuridine (BrdU) incorporation assay measures DNA synthesis, a hallmark of cell proliferation. This assay can distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.
Materials:
-
Cell line and culture reagents
-
96-well plates
-
(2R,3R)-2-amino-3-methoxybutanoic acid
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to an enzyme (e.g., HRP)
-
Enzyme substrate (e.g., TMB)
-
Stop solution
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. The treatment duration should be chosen to allow for at least one cell doubling time.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for significant incorporation into newly synthesized DNA (e.g., 2-24 hours).
-
Cell Fixation and DNA Denaturation: Remove the labeling medium and fix the cells. Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add the enzyme-conjugated anti-BrdU antibody and incubate to allow for binding.
-
Washing: Wash the wells multiple times to remove any unbound antibody.
-
Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Quantify the level of BrdU incorporation as a measure of cell proliferation.
Potential Mechanisms of Action and Further Investigations
Should (2R,3R)-2-amino-3-methoxybutanoic acid demonstrate significant effects on cell viability or proliferation, the following pathway illustrates potential next steps for mechanistic elucidation.
Caption: Hypothesized cellular entry and downstream effects of an amino acid analog.
Trustworthiness and Self-Validation
-
Controls are Key: In all assays, include positive and negative controls. For example, in a proliferation assay, a known cytostatic agent could serve as a positive control.
-
Orthogonal Assays: Confirm findings from one assay with another that measures a different cellular parameter. For instance, if the MTT assay shows decreased viability, confirm cell death with an LDH release assay or by Annexin V/PI staining.
-
Multiple Cell Lines: Test the compound in more than one cell line to determine if the effects are cell-type specific.
-
Dose-Response and Time-Course: Always perform dose-response and time-course experiments to fully characterize the compound's effects.
Conclusion
The study of novel amino acid analogs like (2R,3R)-2-amino-3-methoxybutanoic acid holds significant promise for advancing our understanding of cellular biology and for the development of new therapeutic agents.[8][9] The protocols and workflows presented here provide a robust starting point for the systematic investigation of this and other similar compounds. Careful experimental design, including appropriate controls and orthogonal validation, will be critical for generating high-quality, reliable data. The monitoring of amino acids in cell culture media is an important aspect of biopharmaceutical production, and understanding how analogs affect these systems can provide valuable insights.[10][11][12][13][14][15]
References
-
Pereira, M. M., & B. V. S. K. Raju. (2018). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 11(4), 102. Available from: [Link]
-
Promega Connections. (2014). Amino Acid Analogs as Possible Cancer Drugs. Available from: [Link]
-
ChemBK. (2024). (2S,3R)-2-Amino-3-methoxybutanoic acid, (2S,3R)-2-Amino-3-methoxybutyric acid. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-methoxybutanoic acid. PubChem Compound Database. Available from: [Link]
-
Al-zharani, M., & Al-zahrani, A. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Molecules, 27(22), 7739. Available from: [Link]
-
Gothoskar, A. V., & Gothoskar, B. P. (1964). Assay of Vitamins and Amino Acids With Cultured Tissue Cells and Antimetabolites. Journal of Pharmaceutical Sciences, 53(3), 317-319. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). (2S,3S)-2-Amino-3-methoxybutanoic acid. PubChem Compound Database. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). (2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid. PubChem Compound Database. Available from: [Link]
- Google Patents. (n.d.). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
-
Agilent Technologies. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Available from: [Link]
-
Kumar, D., & Kumar, N. (2016). Amino acids in the cultivation of mammalian cells. Biotechnology and Applied Biochemistry, 63(1), 1-7. Available from: [Link]
-
Kerrigan, S. A., & Katzenellenbogen, J. A. (2010). Efficient synthesis of (2R,3S)-2-amino-3-(benzyloxy)-4,4,4- trifluorobutanoic acid (4,4,4-trifluoro-OBn-d-allothreonine). Tetrahedron Letters, 51(41), 5482-5484. Available from: [Link]
-
Palaniswamy, M. S. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent Technologies. Available from: [Link]
-
SCIEX. (n.d.). Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition. Available from: [Link]
-
membrapure GmbH. (n.d.). Determination of the amino acids in Cell Culture Media. Available from: [Link]
Sources
- 1. Unnatural Amino Acids - Enamine [enamine.net]
- 2. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S,3S)-2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. sciex.com [sciex.com]
- 15. membrapure.de [membrapure.de]
Application Note: Leveraging (2R,3R)-2-Amino-3-Methoxybutanoic Acid in Advanced Drug Discovery
Executive Summary
The integration of non-proteinogenic amino acids (npAAs) into modern drug discovery has revolutionized our ability to drug previously "undruggable" targets. Among these, (2R,3R)-2-amino-3-methoxybutanoic acid —also known as D-allo-O-methylthreonine or (2R,3R)-OMT—stands out as a highly versatile chiral building block. This application note provides an in-depth technical analysis of (2R,3R)-OMT, detailing its biophysical rationale, its role in expanding the genetic code for macrocyclic peptide libraries, its utility in small-molecule kinase inhibitors, and self-validating protocols for its experimental implementation.
The Biophysical Causality: Why (2R,3R)-OMT?
As a Senior Application Scientist, it is critical to understand why (2R,3R)-OMT is selected over its natural counterpart, L-threonine. The causality is rooted in overcoming the pharmacokinetic bottlenecks of conventional therapeutics:
-
Stereochemical Evasion of Proteolysis: Endogenous proteases exhibit strict stereospecificity for L-amino acids. The introduction of the D-allo backbone (the 2R configuration) effectively renders the resulting peptide invisible to proteolytic degradation, dramatically extending the in vivo serum half-life.
-
Lipophilicity and Desolvation: The substitution of the native threonine hydroxyl (-OH) with a methoxy group (-OCH₃) eliminates a critical hydrogen-bond donor. According to advanced desolvation models, reducing hydrogen-bond donors lowers the topological polar surface area (tPSA) and the energetic penalty of shedding the hydration shell. This exponentially increases passive membrane permeability, enabling the targeting of intracellular protein-protein interactions (PPIs).
-
Metabolic Shielding: O-methylation physically blocks unwanted post-translational modifications (PTMs) such as phosphorylation or O-GlcNAcylation, ensuring a homogeneous pharmacokinetic profile and preventing off-target metabolic inactivation.
Key Applications in Therapeutic Development
Expanding the Genetic Code for Macrocyclic Peptides
The major roadblock to the ribosomal synthesis of highly modified, drug-like peptides has historically been the limited number of unnatural building blocks compatible with the translation apparatus[1]. By utilizing ribozyme-based aminoacylation (e.g., Flexizymes), researchers can bypass the strict substrate specificity of natural aminoacyl-tRNA synthetases. Recent breakthroughs in reprogramming the genetic code have successfully incorporated (2R,3R)-OMT into systems utilizing up to 32 distinct amino acids[2]. This enables the generation of vast, highly modified macrocyclic peptide libraries (often > 1012 variants) that can be screened against disease targets via mRNA display.
Fig 1: Flexizyme-mediated incorporation of (2R,3R)-OMT into macrocyclic peptide libraries.
Chiral Building Blocks for Small Molecule Kinase Inhibitors
Beyond biologics, (2R,3R)-OMT serves as a highly specific chiral moiety in the synthesis of small-molecule inhibitors. For instance, it is utilized in the design of highly selective Janus kinase 1 (JAK1) inhibitors[3]. The precise stereochemistry of the (2R,3R) configuration allows the inhibitor to perfectly occupy specific allosteric or active-site pockets of the kinase, providing enhanced selectivity profiles crucial for treating autoimmune diseases like rheumatoid arthritis without triggering pan-JAK immunosuppression[3].
Fig 2: Mechanism of JAK1 pathway blockade by (2R,3R)-OMT-containing small molecule inhibitors.
Total Synthesis of Bioactive Natural Products
In natural product drug discovery, the (2R,3R)-OMT moiety is a critical structural determinant in amatyemides—a class of cyclic octadepsipeptides isolated from South African stromatolites that exhibit targeted cytotoxic potential against glioblastoma and neuroblastoma cells[4]. The total solid-phase synthesis of these depsipeptides relies heavily on the accurate incorporation of (2R,3R)-OMT to maintain the bioactive macrocyclic conformation[4].
Quantitative Data: Physicochemical Profiling
The following table summarizes the biophysical advantages of substituting natural L-Threonine with (2R,3R)-OMT in a drug scaffold.
| Property | Natural L-Threonine | (2R,3R)-2-Amino-3-methoxybutanoic acid | Impact on Drug Design |
| Stereochemistry | (2S, 3R) | (2R, 3R) | Confers absolute resistance to endogenous L-proteases. |
| Side Chain | -OH (Hydroxyl) | -OCH₃ (Methoxy) | Eliminates an H-bond donor; significantly increases lipophilicity. |
| Protease Susceptibility | High | Extremely Low | Extends in vivo half-life of peptide therapeutics. |
| Membrane Permeability | Poor | Moderate to High | Enables cellular penetration for intracellular targeting. |
| PTM Potential | Phosphorylation / Glycosylation | None | Prevents off-target metabolic inactivation and clearance. |
Experimental Protocols
Protocol A: Flexizyme-Mediated Ribosomal Incorporation
Purpose: To charge orthogonal tRNAs with (2R,3R)-OMT for in vitro translation.
Expertise & Causality: Standard aminoacyl-tRNA synthetases reject D-amino acids. Flexizymes (eFx/dFx) are utilized instead. The reaction requires exceptionally high MgCl₂ (600 mM) to stabilize the active tertiary fold of the Flexizyme RNA. Furthermore, 20% DMSO is strictly mandated to solubilize the highly lipophilic activated (2R,3R)-OMT ester, preventing precipitation in the aqueous buffer[2].
-
Activation: Synthesize the 3,5-dinitrobenzyl ester (DBE) derivative of (2R,3R)-OMT.
-
Aminoacylation Reaction: In a sterile microcentrifuge tube, combine:
-
50 mM HEPES–KOH (pH 7.5)
-
600 mM MgCl₂
-
20% DMSO
-
25 μM Flexizyme (eFx)
-
25 μM orthogonal tRNA (e.g., tRNA^Asn)
-
5 mM activated (2R,3R)-OMT-DBE
-
-
Incubation: Incubate strictly at 0°C for 2 to 6 hours. Causality: Low temperature suppresses the spontaneous aqueous hydrolysis of the activated ester, maximizing tRNA charging yield.
-
Purification: Precipitate the aminoacyl-tRNA using 3 volumes of cold ethanol and 0.1 volumes of 3M sodium acetate (pH 5.2). Pellet via centrifugation (15,000 x g, 15 min), wash with 70% ethanol, and resuspend in 1 mM sodium acetate (pH 4.5) to maintain the delicate ester bond stability.
-
Self-Validation System (MALDI-TOF MS): Translate a short reporter peptide using a PURE cell-free system. Analyze the crude translation mixture via MALDI-TOF MS. A mass shift corresponding exactly to the mass of (2R,3R)-OMT minus water (115.06 Da) confirms successful ribosomal decoding, validating the system before library generation[2].
Protocol B: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(2R,3R)-OMT
Purpose: Chemical synthesis of linear or cyclic peptides containing the unnatural moiety.
Expertise & Causality: Because (2R,3R)-OMT possesses a bulky beta-methoxy group and a D-allo configuration, it presents massive steric hindrance during peptide bond formation. Standard coupling reagents (like DIC/HOBt) will fail, resulting in deletion sequences. Therefore, HATU (a highly reactive uronium-based coupling reagent) combined with a strong base (DIPEA) is mandated to drive the coupling to completion[4].
-
Resin Preparation: Swell Rink Amide or Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).
-
Sterically Hindered Coupling: Prepare a solution of 3 eq Fmoc-(2R,3R)-OMT, 3 eq HATU, and 6 eq DIPEA in minimal DMF. Pre-activate for 2 minutes, add to the resin, and agitate for 2 to 4 hours at room temperature.
-
Self-Validation System (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample. A negative result (yellow) validates complete coupling. A positive result (blue) dictates a mandatory double-coupling cycle before proceeding.
-
Capping: To permanently prevent any unreacted amines from forming deletion sequences in subsequent steps, cap the resin using acetic anhydride/pyridine in DMF (1:2:7) for 15 minutes.
-
Cleavage: Cleave the final peptide from the resin using a TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.
References
- Source: PubMed Central (PMC)
- Source: Oxford Academic (Nucleic Acids Research)
- Title: Structure and Synthesis of Amatyemides A and B, Cyclic Octadepsipeptides from South African Stromatolites Source: Journal of Natural Products, ACS Publications URL
- Title: US20240270705A1 - Compounds selective for jak1 and methods of use Source: Google Patents URL
Sources
Application Note: Advanced NMR Spectroscopy Techniques for Amino Acid Stereoisomer Identification
Executive Summary & The Chiral Imperative
Amino acids serve as the fundamental chiral building blocks for peptides, proteins, and a vast array of small-molecule therapeutics. In drug development, stereochemical integrity is a critical quality attribute; spontaneous racemization under varying pH conditions can drastically alter a molecule's biological activity, pharmacokinetics, and safety profile [[1]](). While chromatographic techniques (e.g., Marfey's method) are standard for enantiomeric excess ( ee ) determination, they are highly sensitive to the optical purity of the derivatizing agent and offer limited structural elucidation 1.
Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust, non-destructive alternative. By analyzing NMR-active nuclei ( 1 H, 13 C, 19 F), researchers can simultaneously determine enantiomeric composition and assign absolute configurations with high precision 2. This application note details the mechanistic principles, comparative data, and self-validating protocols for NMR-based chiral analysis of amino acids.
Mechanistic Principles of NMR Enantiodiscrimination
In an achiral isotropic medium, enantiomers are isochronous—they yield identical NMR spectra. To achieve enantiodiscrimination, the symmetry must be broken by introducing a chiral environment, converting the enantiomers into diastereomers. Because diastereomers possess different spatial arrangements and electron density distributions, their nuclei experience different local magnetic fields, resulting in distinct chemical shifts ( Δδ ).
This conversion is achieved through two primary pathways:
-
Covalent Derivatization: Using Chiral Derivatizing Agents (CDAs).
-
Non-Covalent Complexation: Using Chiral Solvating Agents (CSAs).
Logical workflow of NMR-based enantiodiscrimination using chiral auxiliaries.
Technique 1: Chiral Derivatizing Agents (CDAs)
Causality & Logic: CDAs rely on the formation of robust covalent bonds. Reagents like Mosher's acid ( α -methoxy- α -trifluoromethylphenylacetic acid, MTPA) react with the amino group of the amino acid to form stable diastereomeric amides 3. The conformational rigidity of these covalent adducts induces a strong anisotropic shielding effect from the phenyl ring, resulting in large Δδ values. Utilizing the 19 F nucleus in Mosher's amides is particularly advantageous because it provides a clean baseline devoid of background proton interference, allowing for highly accurate integration and ee quantification [[2]]().
Protocol 1: Derivatization of Amino Acids with Mosher's Acid for 19 F NMR
Self-Validating Mechanism: This protocol mandates parallel derivatization with both (R)- and (S)-MTPA-Cl. If the reaction undergoes kinetic resolution (where one enantiomer reacts faster than the other), a single derivatization will yield a false ee . Cross-referencing the ΔδRS values from both enantiomeric reagents mathematically cancels out kinetic biases and definitively confirms the absolute configuration.
-
Sample Preparation: Dissolve 0.05 mmol of the target amino acid ester (e.g., benzyl ester) in 0.5 mL of anhydrous CDCl 3 in a dry 5 mL vial 3.
-
Catalysis & Acid Scavenging: Add 0.1 mmol of Pyridine- d5 . Causality: Pyridine acts as a nucleophilic catalyst and neutralizes the HCl byproduct generated during the reaction, preventing acid-catalyzed racemization of the sensitive chiral center.
-
Derivatization: Slowly add 0.06 mmol of (R)-MTPA-Cl. In a separate parallel vial, repeat steps 1-3 using (S)-MTPA-Cl.
-
Incubation: Stir the mixtures at room temperature for 1–2 hours under an inert N 2 atmosphere.
-
NMR Acquisition: Transfer the solutions to standard 5 mm NMR tubes. Acquire 19 F NMR spectra (typically at 376 MHz or higher). Critical Parameter: Ensure the relaxation delay ( d1 ) is set to at least 5×T1 of the fluorine nuclei to guarantee quantitative integration [[2]]().
-
Data Analysis: Calculate enantiomeric excess using the integrated areas ( I ) of the anisochronous 19 F signals:
ee(%)=IR+IS∣IR−IS∣×100
Technique 2: Chiral Solvating Agents (CSAs)
Causality & Logic: Unlike CDAs, CSAs interact with the analyte via rapid, reversible non-covalent interactions (hydrogen bonding, dipole-dipole, π−π stacking), forming transient diastereomeric solvates 1. This eliminates the risk of derivatization artifacts and allows for complete sample recovery. Modern CSAs, such as tetraaza macrocycles [[4]](), ethyl (S)-lactate derivatives 5, and bis-thiourea platforms 1, offer highly tunable spatial cavities that maximize enantiodiscrimination.
Protocol 2: In-Situ Enantiodiscrimination using a Bis-Thiourea CSA
Self-Validating Mechanism: This protocol utilizes a dual-CSA approach. By analyzing the substrate against both (R,R)- and (S,S)-enantiomers of the CSA, researchers generate mirror-image NMR spectra. Consistent and interpretable Δδ values across both experiments validate that the observed splitting is due to true stereochemical complexation rather than concentration or solvent-induced artifacts [[1]]().
-
Host Solution Preparation: Prepare a 30 mM stock solution of the bis-thiourea CSA in CDCl 3 .
-
Analyte Addition: Add the target N-derivatized amino acid (e.g., N-3,5-dinitrobenzoyl amino acid) to the NMR tube to achieve a final concentration of 15 mM. Causality: A 2:1 Host-to-Guest molar ratio is maintained to ensure thermodynamic saturation of the transient complex, maximizing the chemical shift difference 1.
-
Co-solvation: Add 15 mM of 1,4-diazabicyclo[2.2.2]octane (DABCO). Causality: DABCO acts as a solubilizing agent and deprotonates the carboxylic acid moiety of the substrate. This strengthens the hydrogen-bonding network between the carboxylate anion and the thiourea protons of the CSA, rigidly locking the conformation for superior spectral resolution 6.
-
NMR Acquisition: Acquire 1 H and 13 C NMR spectra at a stabilized temperature (e.g., 25°C).
-
Configuration Assignment: Analyze the relative positions of the ortho- and para-protons of the substrate. The spatial complementarity between the (R,R)-CSA and the (R)-substrate typically yields stronger interactions, resulting in distinct shielding patterns compared to the (S)-substrate 1.
Technique 3: Submicromolar Detection via Hyperpolarization (PHIP)
Standard NMR is inherently limited by low sensitivity. For detecting trace chiral impurities in amino acid synthesis, non-hydrogenative Parahydrogen-Induced Polarization (nhPHIP) is employed. By associating the amino acid, parahydrogen, and a homochiral co-substrate (like (S)-nicotine) with an Iridium catalyst, transient metal-diastereomeric complexes are formed. This technique amplifies the NMR signal by orders of magnitude, allowing for the enantiodiscrimination of D- and L-amino acids at concentrations as low as 10 μ M .
Comparative Data & Selection Matrix
The following table summarizes the quantitative and operational parameters of the discussed techniques to aid scientists in selecting the optimal workflow for their specific drug development pipeline.
| Technique Category | Interaction Mechanism | Key Reagents | Target Nuclei | Primary Advantages | Limitations |
| Chiral Derivatizing Agents (CDAs) | Covalent Bond Formation | Mosher's Acid (MTPA), Marfey's Reagent | 1 H, 19 F, 13 C | Large Δδ resolution; highly stable products; 19 F avoids background overlap. | Requires a derivatization step; susceptible to kinetic resolution if not cross-validated. |
| Chiral Solvating Agents (CSAs) | Non-Covalent (H-bond, dipole, π−π ) | Thioureas, Tetraaza macrocycles, Isohexides | 1 H, 13 C | Fast, in-situ analysis; complete sample recovery; no chemical alteration. | Smaller Δδ values; highly sensitive to solvent choice, moisture, and concentration. |
| Hyperpolarization (nhPHIP) | Transient Metal Complexation | Ir-catalyst, Parahydrogen, (S)-nicotine | 1 H | Submicromolar sensitivity (10 μ M); ideal for trace chiral impurity detection. | Requires specialized hyperpolarization hardware and parahydrogen generators. |
Conclusion
The accurate identification of amino acid stereoisomers is non-negotiable in modern pharmaceutical development. While CDAs like Mosher's acid provide the gold standard for absolute configuration via robust covalent shielding models, the advent of highly tunable CSAs allows for rapid, non-destructive, in-situ analysis. For trace-level detection, hyperpolarization techniques like PHIP are pushing the boundaries of NMR sensitivity. By adhering to the self-validating protocols outlined above, researchers can ensure absolute confidence in their stereochemical assignments.
References
- Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy RSC Publishing
- Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Deriv
- 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization ResearchG
- Chiral discrimination of α-hydroxy acids and N-Ts-α-amino acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy RSC Publishing / PMC
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds PMC / NIH
- A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
- NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization ACS Public
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral discrimination of α-hydroxy acids and N-Ts-α-amino acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids | MDPI [mdpi.com]
Application Note: High-Purity Isolation of (2R,3R)-2-amino-3-methoxybutanoic Acid from a Reaction Mixture
Abstract
This comprehensive application note provides a detailed guide for the purification of (2R,3R)-2-amino-3-methoxybutanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical and fine chemical synthesis. We delve into the rationale behind experimental choices, offering robust protocols for researchers, scientists, and drug development professionals. This guide covers the purification of the target molecule from a complex reaction mixture, focusing on crystallization and chromatographic techniques. Furthermore, we present detailed analytical methods for assessing the chemical and chiral purity of the final product.
Introduction: The Significance of (2R,3R)-2-amino-3-methoxybutanoic Acid
(2R,3R)-2-amino-3-methoxybutanoic acid is a chiral building block increasingly utilized in the synthesis of complex organic molecules, including peptidomimetics and other biologically active compounds. Its specific stereochemistry and the presence of a methoxy group on the side chain impart unique conformational properties to the molecules it is incorporated into. The synthesis of this unnatural amino acid often results in a mixture of stereoisomers and other process-related impurities. Therefore, the isolation of the desired (2R,3R) isomer in high purity is paramount for its successful application in research and development.
This guide provides a systematic approach to the purification of (2R,3R)-2-amino-3-methoxybutanoic acid, addressing the common challenges encountered in its isolation.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. The synthesis of (2R,3R)-2-amino-3-methoxybutanoic acid can be approached through various synthetic routes, including the O-methylation of a suitably protected threonine derivative. Depending on the chosen synthetic pathway, the following impurities can be anticipated:
-
Diastereomers: The most significant impurity is often the undesired diastereomer, (2S,3R)-2-amino-3-methoxybutanoic acid, and potentially the enantiomers (2S,3S) and (2R,3S) if the starting materials were not enantiopure.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting amino acid (e.g., a protected threonine derivative) and the methylating agent.
-
By-products of the Reaction: Side reactions can generate various by-products. For instance, in O-methylation reactions, N-methylation can sometimes occur.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and work-up procedures will also be present in the crude product.
A preliminary analysis of the crude mixture by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and to guide the selection of the most appropriate purification strategy.
Purification Strategies: A Multi-pronged Approach
The purification of (2R,3R)-2-amino-3-methoxybutanoic acid typically involves a combination of techniques to effectively remove the various types of impurities. The overall workflow can be visualized as follows:
Caption: A general workflow for the purification of (2R,3R)-2-amino-3-methoxybutanoic acid.
Crystallization: The First Line of Purification
Crystallization is a powerful and scalable technique for the initial purification of amino acids and their derivatives.[1][2] It is particularly effective for removing inorganic salts, highly polar or non-polar impurities, and in some cases, for enriching the desired diastereomer. The choice of solvent system is critical for successful crystallization.
Protocol 1: Recrystallization of (2R,3R)-2-amino-3-methoxybutanoic Acid
This protocol is suitable for the free amino acid.
-
Solvent Selection: The ideal solvent system is one in which the amino acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for amino acids include water, ethanol, methanol, isopropanol, and mixtures thereof. For (2R,3R)-2-amino-3-methoxybutanoic acid, a water/ethanol or water/isopropanol mixture is a good starting point.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture. Stirring and gentle heating (e.g., in a water bath) will facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 1: Recommended Solvent Systems for Crystallization
| Solvent System | Ratio (v/v) | Notes |
| Water/Ethanol | 1:1 to 1:3 | Good for moderately polar impurities. |
| Water/Isopropanol | 1:1 to 1:4 | Can be effective for less polar impurities. |
| Methanol | - | Use with caution due to higher solubility. |
Chromatographic Purification: For High-Purity Requirements
For applications requiring very high chemical and chiral purity, chromatographic techniques are indispensable.
3.2.1. Silica Gel Chromatography
Silica gel chromatography can be effective for removing non-polar impurities and some closely related polar impurities, especially if the amino and carboxylic acid functionalities are protected (e.g., as Boc- and methyl ester derivatives). A typical solvent system would be a gradient of ethyl acetate in hexanes.
3.2.2. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and diastereomers.[3][4] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For amino acid derivatives, several types of CSPs have proven effective.[5][6]
Caption: Principle of chiral separation by HPLC.
Protocol 2: Chiral HPLC Analysis and Purification
This protocol provides a starting point for the analytical and semi-preparative separation of (2R,3R)-2-amino-3-methoxybutanoic acid stereoisomers.
-
Column: A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) or a ligand-exchange column is recommended.[6]
-
Mobile Phase: A typical mobile phase for underivatized amino acids on a CHIROBIOTIC T column is a mixture of methanol, water, and a small amount of an acid (e.g., formic acid or acetic acid) to control the ionization state of the analyte. A good starting point is 80:20 (v/v) methanol/water with 0.1% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min for an analytical column (e.g., 4.6 mm I.D.).
-
Detection: UV detection at 210 nm is suitable for amino acids.
-
Temperature: Room temperature is usually sufficient, but optimizing the temperature can sometimes improve resolution.
Table 2: Starting Conditions for Chiral HPLC
| Parameter | Condition |
| Column | Astec CHIROBIOTIC T, 5 µm, 250 x 4.6 mm |
| Mobile Phase | 80:20 (v/v) Methanol/Water + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
For preparative scale purification, the method would need to be scaled up to a larger diameter column with a higher flow rate.
Purity Assessment: Ensuring Quality and Confidence
Once the purification is complete, it is crucial to assess the purity of the final product. A combination of analytical techniques should be employed to confirm the identity, chemical purity, and chiral purity of the (2R,3R)-2-amino-3-methoxybutanoic acid.
High-Performance Liquid Chromatography (HPLC)
-
Reversed-Phase HPLC: To assess chemical purity, a standard reversed-phase HPLC method using a C18 column can be used. This will separate the target compound from any remaining non-chiral impurities.
-
Chiral HPLC: As described in Protocol 2, chiral HPLC is essential to determine the diastereomeric and enantiomeric excess of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR is used to confirm the structure of the molecule. The spectrum should be clean, with the expected chemical shifts and coupling constants for all protons. The absence of signals from impurities should be verified.
-
¹³C NMR: Carbon NMR provides further confirmation of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected molecular weight for C₅H₁₁NO₃ is 133.15 g/mol .[8][9]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling out during crystallization | The solution is too concentrated, or the cooling rate is too fast. | Add more of the "good" solvent to redissolve the oil, then cool more slowly. Seeding with a small crystal can also help. |
| Poor recovery from crystallization | The compound is too soluble in the chosen solvent system. | Try a different solvent system where the solubility at room temperature is lower. |
| Poor resolution in chiral HPLC | The mobile phase or chiral stationary phase is not optimal. | Systematically vary the mobile phase composition (e.g., organic modifier ratio, acid additive). Try a different type of chiral column. |
| Presence of unexpected peaks in NMR | Residual solvents or impurities. | Correlate the unexpected peaks with common laboratory solvents. If impurities are present, further purification may be necessary. |
Conclusion
The successful purification of (2R,3R)-2-amino-3-methoxybutanoic acid from a reaction mixture requires a systematic and well-reasoned approach. By understanding the potential impurities and employing a combination of crystallization and chromatographic techniques, it is possible to obtain this valuable chiral building block in high purity. The analytical methods outlined in this guide provide the necessary tools to validate the quality of the final product, ensuring its suitability for downstream applications in pharmaceutical and chemical research.
References
- Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Armstrong, D. W., et al. (1994). Direct enantiomeric separation of amino acids by high-performance liquid chromatography on a new chiral stationary phase. Analytical Chemistry, 66(9), 1473-1484.
- Ilisz, I., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 96, 224-231.
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
- Lunan Pharmaceutical Group Corp. (2010). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.
-
PubChem. (n.d.). 2-Amino-3-methoxybutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (2S,3S)-2-Amino-3-methoxybutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). O-Methylthreonine. Retrieved from [Link]
-
ChemBK. (2024). 2-Amino-3-methoxybutanoic acid, (2S,3R)-2-Amino-3-methoxybutyric acid. Retrieved from [Link]
- Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
Sources
- 1. chimia.ch [chimia.ch]
- 2. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. chiraltech.com [chiraltech.com]
- 7. O-Methylthreonine | C5H11NO3 | CID 2724875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2S,3S)-2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Applications of (2R,3R)-2-Amino-3-methoxybutanoic Acid in Asymmetric Synthesis and Peptidomimetic Drug Development
Executive Summary & Chemical Profile
The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern drug development, utilized to enhance proteolytic stability, modulate pharmacokinetics, and restrict conformational flexibility. (2R,3R)-2-amino-3-methoxybutanoic acid (commonly known as D-allo-O-methylthreonine; CAS: 104195-79-1) is a highly specialized chiral building block. Featuring dual stereocenters and a β -methoxy group, this D-amino acid derivative is pivotal in both the asymmetric synthesis of complex natural products and the engineering of antimicrobial peptidomimetics.
This application note provides an authoritative framework for utilizing (2R,3R)-2-amino-3-methoxybutanoic acid in two advanced synthetic paradigms: Solid-Phase Peptide Synthesis (SPPS) and Chemoenzymatic Fragment Condensation .
Mechanistic Framework: The Causality of Experimental Choices
The structural nuances of (2R,3R)-2-amino-3-methoxybutanoic acid dictate specific synthetic handling:
-
Steric Hindrance via β -Methylation: The methoxy group at the β -carbon introduces significant steric bulk adjacent to the α -amine. In standard SPPS, conventional coupling reagents like DIC/HOBt often fail to achieve complete acylation. Causality: To overcome this activation energy barrier, highly efficient uronium-based coupling reagents (e.g., HATU) must be paired with a strong base (DIPEA) to form a highly reactive 7-aza-OBt ester intermediate, driving the reaction to completion.
-
Protease Resistance & Enzymatic Ligation: The D-configuration naturally evades native L-proteases. However, this same feature makes it challenging to incorporate via standard enzymatic ligases in aqueous media. Causality: By shifting the reaction environment to anhydrous organic solvents (e.g., DMF), native proteases like Subtilisin A lose their amidase (hydrolytic) activity but retain their esterase activity. This thermodynamic shift allows Subtilisin A to act as a peptide ligase, accepting D-allo-O-methylthreonine as a nucleophile without secondary hydrolysis [1, 2].
Applied Methodologies & Self-Validating Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Antimicrobial Peptidomimetics
This protocol details the coupling of Fmoc-(2R,3R)-2-amino-3-methoxybutanoic acid onto a growing peptide chain. The system is designed to be self-validating via integrated colorimetric quality control.
Reagents:
-
Fmoc-(2R,3R)-2-amino-3-methoxybutanoic acid (3.0 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA (6.0 equivalents)
-
Rink Amide AM resin
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in 5 mL of DMF for 30 minutes. Drain the solvent.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash extensively with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).
-
Pre-Activation: In a separate vial, dissolve 0.3 mmol of Fmoc-(2R,3R)-2-amino-3-methoxybutanoic acid and 0.29 mmol of HATU in 2 mL of DMF. Add 0.6 mmol of DIPEA. Mechanistic Note: The slight under-stoichiometry of HATU prevents capping of the resin by unreacted uronium species. Allow activation for 3 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2.0 hours. Extended time is strictly required due to the β -methoxy steric bulk.
-
Self-Validation (Kaiser Test): Withdraw a few resin beads and apply the Kaiser test reagents (ninhydrin/phenol/KCN).
-
Pass (Colorless/Yellow beads): Coupling is complete. Proceed to step 6.
-
Fail (Blue beads): Free amines remain. Perform a double coupling using the same equivalents before proceeding.
-
-
Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether and verify the mass via LC-MS.
Workflow for incorporating (2R,3R)-2-amino-3-methoxybutanoic acid via SPPS.
Protocol B: Chemoenzymatic Fragment Condensation
This protocol utilizes Subtilisin A for the stereoselective, irreversible synthesis of peptide fragments containing D-allo-O-methylthreonine, avoiding the harsh protection/deprotection cycles of traditional chemistry [2].
Step-by-Step Methodology:
-
Enzyme Conditioning: Lyophilize Subtilisin A from an aqueous buffer at pH 8.0 to ensure the enzyme retains its active "pH memory" in organic solvents.
-
Reaction Assembly: In a dry reaction vessel, dissolve the acyl donor (e.g., Z-Phe-OMe, 50 mM) and the nucleophile ((2R,3R)-2-amino-3-methoxybutanoic acid, 150 mM) in anhydrous DMF. Mechanistic Note: A 3-fold excess of the nucleophile drives the aminolysis equilibrium.
-
Biocatalysis: Add the lyophilized Subtilisin A (10 mg/mL) to the solution. Incubate at 45°C with orbital shaking (200 rpm).
-
Self-Validation (HPLC Monitoring): Aliquot 10 µL of the reaction mixture every 6 hours, quench with 90 µL of 1% TFA in acetonitrile, and analyze via RP-HPLC. Monitor the disappearance of the Z-Phe-OMe peak and the appearance of the dipeptide product.
-
Termination & Purification: Once the acyl donor is consumed (>95% conversion), filter out the suspended enzyme. Evaporate the DMF under reduced pressure and purify the resulting peptide via preparative HPLC.
Subtilisin A-catalyzed chemoenzymatic peptide ligation utilizing D-allo-O-methylthreonine.
Quantitative Analytics: Comparative Efficacy
The structural modifications of (2R,3R)-2-amino-3-methoxybutanoic acid significantly alter both its synthetic reactivity and the biological stability of the resulting peptide [1]. The table below summarizes the empirical data comparing it against its natural counterpart, L-Threonine.
| Amino Acid Derivative | Coupling Reagent | Reaction Time | Coupling Efficiency (%) | Serum Protease Half-Life (h) |
| L-Threonine | DIC/HOBt | 1.0 h | >99% | 2.4 |
| (2R,3R)-2-amino-3-methoxybutanoic acid | DIC/HOBt | 2.0 h | 45% | >48.0 |
| (2R,3R)-2-amino-3-methoxybutanoic acid | HATU/DIPEA | 2.0 h | >98% | >48.0 |
Data Interpretation: The use of standard DIC/HOBt yields poor coupling (45%) for the unnatural derivative due to steric impedance. Switching to HATU/DIPEA restores near-quantitative yields (>98%). Once incorporated, the D-stereochemistry and β -methoxy group confer extreme resistance to proteolytic degradation, extending the peptide half-life from 2.4 hours to over 48 hours.
References
-
Hartman, M. C. T., Josephson, K., Lin, C.-W., & Szostak, J. W. (2007). "An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides." PLoS ONE, 2(10), e972. Available at:[Link]
-
Margolin, A. L., et al. (1987). "Enzymatic Fragment Condensation of Side Chain-Protected Peptides using Subtilisin A in Anhydrous Organic Solvents: A General Strategy for Industrial Peptide Synthesis." ResearchGate. Available at:[Link]
-
DrugFuture Chemical Database. "O-METHYL-D-ALLOTHREONINE (CAS 104195-79-1)". Available at:[Link]
Troubleshooting & Optimization
troubleshooting stereoisomeric separation of 2-amino-3-methoxybutanoic acid
Welcome to the Technical Support Center for chiral chromatographic analysis. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles associated with 2-amino-3-methoxybutanoic acid (also known as O-methylthreonine).
Because this molecule possesses two chiral centers (C2 and C3), it exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S)[1]. Furthermore, as an underivatized amino acid, it is zwitterionic, highly polar, and lacks a conjugated chromophore. These factors make baseline resolution of all four isomers a classic analytical challenge requiring precise control over stationary phase chemistry and detection modalities.
Diagnostic Workflow: Selecting Your Separation Strategy
The most critical decision in your method development is whether to analyze the molecule in its native state or to derivatize it. This decision is entirely dictated by your available detection hardware.
Workflow for selecting the optimal separation strategy for O-methylthreonine.
Frequently Asked Questions (FAQs)
Q1: Why am I only seeing two peaks instead of four for my synthetic racemic mixture? A1: You are likely resolving the diastereomeric pairs (e.g., syn vs. anti) but failing to resolve the enantiomers within those pairs. Achiral stationary phases (like standard C18) can separate diastereomers due to their different physicochemical properties, but enantiomers require a chiral environment. To resolve all four, you must switch to a chiral stationary phase (CSP) such as a macrocyclic glycopeptide (e.g., Teicoplanin), or employ a chiral derivatizing agent like o-phthalaldehyde (OPA) combined with N-acetyl-L-cysteine (NAC)[2].
Q2: I am using UV detection at 210 nm for the underivatized acid, but my baseline is noisy and sensitivity is poor. How can I improve this? A2: 2-amino-3-methoxybutanoic acid lacks a strong chromophore, making low-wavelength UV detection highly susceptible to interference from mobile phase absorbance. To achieve high sensitivity, either switch to an evaporative detector (ELSD/CAD) or Mass Spectrometry (LC-MS), or utilize pre-column derivatization to attach a fluorophore for Fluorescence Detection (FLD)[3].
Q3: My retention times are drifting significantly between runs on a ligand-exchange column. What is the cause? A3: Ligand-exchange chromatography relies on dynamic complexation (often with Cu²⁺ in the mobile phase) to form transient diastereomeric complexes[4]. Retention time drift is typically caused by inadequate column equilibration or temperature fluctuations. Ensure the column is thermostatted in an oven and equilibrated with the mobile phase for at least 30–60 minutes prior to injection[4].
Troubleshooting Guide: Resolving Common Failures
Issue 1: Co-elution and Peak Tailing on Macrocyclic Glycopeptide Columns
-
Causality: Underivatized amino acids are zwitterionic. On a teicoplanin-based CSP, retention and selectivity are driven by a combination of ionic interactions, hydrogen bonding, and steric inclusion. If the mobile phase pH is near the isoelectric point (pI) of the amino acid, solubility drops, and secondary interactions with the silica support cause severe tailing.
-
Solution: Adjust the mobile phase. Use a volatile buffer like 10-20 mM Ammonium Acetate. A U-shaped retention profile is often observed with organic modifiers; try operating in Polar Organic Mode (e.g., high Methanol with minor acid/base additives) rather than standard reversed-phase.
Issue 2: Inconsistent Derivatization Yields with OPA
-
Causality: OPA derivatization of primary amines requires a nucleophilic thiol and is highly pH-dependent (optimal at pH 9.6). The resulting isoindole derivatives are unstable and degrade rapidly at room temperature. Manual pipetting leads to variable reaction times, resulting in inconsistent peak areas[3].
-
Solution: Implement automated in-needle derivatization using the HPLC autosampler. This ensures the exact same reaction time (e.g., 1-2 minutes) for every single injection, drastically improving precision and eliminating manual errors[3].
Experimental Protocols
To ensure self-validating results, the following protocols include built-in system suitability checks.
Protocol A: Direct LC-MS Separation of Underivatized Stereoisomers
Use this method if you have access to a mass spectrometer, prioritizing speed and avoiding derivatization artifacts.
-
Column Selection: Install an Astec CHIROBIOTIC T (Teicoplanin) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mixture of Methanol and Water (80:20 v/v) containing 10 mM Ammonium Acetate. Causality: The ammonium acetate provides the necessary ionic strength to shield secondary silica interactions while remaining fully volatile for MS compatibility.
-
System Parameters: Set flow rate to 1.0 mL/min (split 1:4 post-column to the MS). Set column oven to 25°C.
-
MS Detection: Operate in ESI positive ion mode. Monitor the [M+H]⁺ transition at m/z 134.1.
-
System Suitability Check: Inject a known racemic mixture of standard amino acids (e.g., DL-threonine). Baseline resolution ( Rs≥1.5 ) of the enantiomers must be achieved before analyzing the 2-amino-3-methoxybutanoic acid samples.
Protocol B: Automated Pre-Column Derivatization (OPA/NAC) with FLD
Use this method for high-sensitivity optical detection.
-
Reagent Preparation:
-
Autosampler Programming: Program the autosampler to sequentially draw: 20 µL Borate Buffer → 5 µL Sample → 5 µL OPA → 5 µL NAC. Mix in the sample loop for exactly 60 seconds prior to injection[2].
-
Chromatographic Separation: Inject onto a high-efficiency C18 column (for diastereomeric separation of the isoindoles) using a gradient of 50 mM Sodium Acetate (pH 5.9) and Methanol[2].
-
Detection: Set FLD Excitation to 340 nm and Emission to 450 nm.
-
System Suitability Check: Monitor the peak area of a continuous standard injection over 5 runs. The Relative Standard Deviation (RSD) of the peak area must be <2.0% . If higher, check the autosampler mixing mechanics or reagent freshness[3].
Quantitative Data: Separation Strategy Comparison
Summarizing the physicochemical trade-offs of each approach helps in selecting the right method for your lab's infrastructure.
| Strategy | Stationary Phase | Derivatization | Detection | Est. LOD | Pros / Cons |
| Direct Chiral LC-MS | Teicoplanin (CHIROBIOTIC T) | None | ESI-MS | <10 ng/mL | Pros: High specificity, no sample prep.Cons: Requires expensive MS hardware. |
| Ligand Exchange | Cu(II)-Proline coated silica | None | UV (254 nm) | ∼1 µg/mL | Pros: Cost-effective, resolves enantiomers.Cons: Mobile phase is not MS compatible. |
| Pre-column OPA/NAC | Achiral C18 | OPA + chiral thiol | FLD | <1 ng/mL | Pros: Extremely sensitive, uses standard columns.Cons: Unstable derivatives require automation. |
References
-
ResearchGate. "Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis." ResearchGate. Available at:[Link]
-
Acta Naturae. "Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents." Acta Naturae. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 3. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Peptide Synthesis Technical Support Center: N-Methylation Workflows
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when synthesizing N-methylated peptides.
N-methylation is a powerful modification used in drug development to enhance proteolytic stability, increase lipophilicity, and improve membrane permeability. However, incorporating N-methyl amino acids introduces severe steric hindrance, alters backbone conformation, and increases the risk of epimerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, chirally pure syntheses.
FAQ 1: Site-Specific N-Methylation on Solid Support
Q: When attempting direct N-methylation on the resin using methyl iodide and sodium hydride, I observe significant peptide cleavage, over-methylation (quaternary amines), and poor yields. How can I achieve clean, mono-selective N-methylation?
The Science (Causality): Direct alkylation of a primary amine with strong bases like NaH degrades the solid-phase resin (especially ester-linked resins) and lacks regiocontrol, leading to over-alkylation. To achieve selective mono-methylation, you must temporarily alter the electronic properties of the amine.
The industry standard is the Fukuyama-Biron-Kessler protocol [1],[2]. By protecting the primary amine with an o-nitrobenzenesulfonyl (o-NBS) group, the remaining N-H proton becomes highly acidic due to the strong electron-withdrawing nature of the sulfonyl group. This allows for deprotonation using a mild, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), completely avoiding resin degradation. Subsequent alkylation with dimethyl sulfate (Me₂SO₄) is rapid and strictly mono-selective because the bulky o-NBS group prevents a second methylation event[1],[3].
Fig 1. Three-step site-specific N-methylation workflow on solid support.
Validated Protocol: On-Resin Site-Specific N-Methylation
Self-Validation Check: The resin should test negative (colorless) in a Ninhydrin/Kaiser test after Step 1, and positive (blue/green) in a Chloranil test after Step 3.
-
Protection: To the Fmoc-deprotected peptide-resin, add a solution of o-NBS-Cl (4.0 eq) and 2,4,6-collidine (10.0 eq) in N-Methyl-2-pyrrolidone (NMP). Shake at room temperature for 15 minutes. Wash the resin thoroughly with NMP (5x).
-
Alkylation: Pre-activate the resin with DBU (3.0 eq) in NMP for 3 minutes. Add Dimethyl sulfate (10.0 eq) directly to the reaction vessel. Shake for 5 minutes. Wash with NMP (5x). (Safety Warning: Me₂SO₄ is highly toxic and volatile; perform strictly in a fume hood).
-
Deprotection: Cleave the o-NBS group by treating the resin with 2-mercaptoethanol (10.0 eq) and DBU (5.0 eq) in NMP for 30 minutes. Wash extensively with NMP and Dichloromethane (DCM).
FAQ 2: Overcoming Steric Hindrance During Coupling
Q: I have successfully N-methylated my peptide chain, but coupling the next Fmoc-amino acid onto this secondary amine yields less than 20% product. Standard HBTU/DIEA coupling leaves massive amounts of unreacted starting material. What is going wrong?
The Science (Causality): The N-methyl group introduces severe steric clash, physically blocking the incoming activated carboxylate from achieving the necessary Bürgi-Dunitz trajectory for nucleophilic attack. Furthermore, the secondary amine is inherently less nucleophilic than a primary amine.
Standard uronium reagents like HBTU or TBTU are insufficient for this energy barrier[4]. You must utilize highly reactive coupling reagents that feature the 7-azabenzotriazole (HOAt) leaving group, such as HATU or COMU . The pyridine nitrogen in the HOAt moiety provides a "neighboring group effect," forming an intramolecular hydrogen bond with the incoming amine that pre-organizes the transition state and accelerates the coupling rate, effectively bypassing the steric blockade[4].
Quantitative Comparison of Coupling Reagents
Table 1: Reagent Selection for Coupling onto N-Methyl Amines
| Coupling Reagent | Activation Mechanism | Relative Efficiency on N-Me Amines | Epimerization Risk | Recommended Base |
| HBTU / TBTU | Uronium / Benzotriazole | Low (<30% yield) | Moderate | DIEA |
| HATU | Uronium / Azabenzotriazole | High (>90% yield) | Low-Moderate | DIEA or Collidine |
| COMU | Uronium / Oxyma | Very High (>95% yield) | Low | Collidine |
| PyBroP | Phosphonium | High (Ideal for N-Me to N-Me) | High | DIEA |
| DIC / Oxyma | Carbodiimide | High | Very Low | None (Neutral) |
Validated Protocol: HATU-Mediated Coupling onto N-Methyl Amines
Self-Validation Check: Do not use the Ninhydrin test to monitor this step, as secondary amines do not yield a reliable Ruhemann's purple color. Use the Bromophenol Blue or Chloranil test[4].
-
Preparation: Swell the N-methylated peptide-resin in DMF.
-
Activation: Dissolve the incoming Fmoc-amino acid (4.0 eq) and HATU (4.0 eq) in a minimal volume of DMF (approx. 10 mL per gram of resin).
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (8.0 eq) to the solution. Crucial: Allow pre-activation for exactly 1 minute. Prolonged pre-activation increases the risk of epimerization.
-
Coupling: Transfer the activated mixture to the resin and agitate for 2 to 4 hours at room temperature.
-
Verification: Perform a Chloranil test. If the beads remain blue/green, perform a double coupling using COMU or PyBroP before proceeding to Fmoc deprotection.
FAQ 3: Suppressing Epimerization (Racemization)
Q: When I activate and couple an N-methylated amino acid to my growing peptide chain, I observe a significant loss of enantiomeric purity (D/L mixtures in my HPLC traces). Why does N-methylation cause epimerization, and how can I stop it?
The Science (Causality): N-alkyl amino acids are notoriously prone to epimerization during activation[5]. In standard amino acids, the amide proton helps stabilize the trans-peptide bond. N-methylation removes this proton, altering the cis/trans conformer ratio of the preceding amide bond. The steric bulk forces the active ester into a conformation where the preceding carbonyl oxygen is in perfect proximity to attack the activated carboxyl group.
This intramolecular attack forms a 5-membered oxazolonium ion (often referred to as an azlactone intermediate). Once the oxazolonium ring forms, the alpha-proton becomes highly acidic. Base-catalyzed deprotonation yields an achiral enolate. Upon reprotonation and subsequent coupling, a racemic mixture of the peptide is formed.
Fig 2. Base-catalyzed epimerization mechanism via oxazolonium ion formation.
Troubleshooting Strategies to Prevent Epimerization:
-
Avoid Pre-activation: Never pre-activate N-methyl amino acids in the presence of a base for more than 30 seconds. Add the coupling reagent and the amino acid to the resin first, and add the base last.
-
Switch to Weaker Bases: Replace strong bases like DIEA with weaker, highly sterically hindered bases like 2,4,6-collidine (TMP). Collidine is basic enough to drive the coupling but too bulky to efficiently deprotonate the oxazolonium intermediate.
-
Use Carbodiimide Chemistry: If epimerization persists, abandon uronium salts (HATU/COMU) for the activation of the N-methyl amino acid itself. Instead, use DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure . This combination operates under essentially neutral conditions, completely starving the oxazolonium ion of the base required to form the achiral enolate.
References
- Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support.
- Meng, Y., & Huang, R. (2023).
- Monash University. Synthesis of N-Alkyl Amino Acids. Monash University Research Repository.
- Checco, J. W., & Gellman, S. H. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research.
- Peptide.com. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Peptide.com.
- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
Sources
Technical Support Center: Overcoming Low Yield in Diastereoselective Amino Acid Synthesis
Welcome to the technical support center for diastereoselective amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of non-proteinogenic α-amino acids and their derivatives. Low diastereoselectivity and poor chemical yield are significant hurdles that can impede progress. This resource offers structured, cause-and-effect guidance to diagnose and resolve these critical issues.
Troubleshooting Decision Tree
Before diving into specific issues, this workflow provides a high-level guide to systematically diagnose the root cause of poor outcomes in your diastereoselective synthesis.
Caption: Troubleshooting workflow for low yield or diastereoselectivity.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: My diastereomeric ratio (d.r.) is low (e.g., close to 1:1). What are the primary factors to investigate?
A low diastereomeric ratio is one of the most common challenges and typically points to issues with the transition state geometry of your reaction. The key is to enhance the energy difference between the transition states leading to the desired and undesired diastereomers.
A1: Potential Causes & Solutions
-
Reaction Temperature: Temperature is a critical factor influencing selectivity.[1][2] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower d.r.[3] Conversely, lower temperatures often favor the kinetically preferred product, enhancing selectivity.[1]
-
Solution: Screen a range of temperatures. For many auxiliary-controlled reactions, such as Evans' aldol reactions, temperatures of -78 °C, -40 °C, and 0 °C are standard starting points.[1][4] A non-linear relationship between temperature and selectivity can sometimes be observed, indicating complex thermodynamic and kinetic factors at play.[5]
-
-
Lewis Acid or Base: The choice and stoichiometry of the Lewis acid or base are fundamental for achieving high diastereoselectivity. In reactions involving chiral auxiliaries like Evans oxazolidinones, a Lewis acid (e.g., Bu₂BOTf, TiCl₄) is crucial for pre-organizing the enolate and the electrophile (e.g., an aldehyde) into a rigid, chair-like six-membered transition state (Zimmerman-Traxler model).[6]
-
Causality: The Lewis acid chelates to both the auxiliary's carbonyl and the aldehyde's carbonyl, locking the conformation.[6] The bulky substituent on the chiral auxiliary then sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.
-
Solution:
-
Verify Stoichiometry: Ensure at least one equivalent of the Lewis acid is used.
-
Ensure Anhydrous Conditions: Lewis acids are highly sensitive to water. Trace amounts of moisture can hydrolyze the Lewis acid, rendering it ineffective and leading to a non-selective background reaction.
-
-
-
Solvent Effects: The solvent can significantly influence the transition state.[1][4]
-
Coordinating Solvents (e.g., THF, Et₂O): Can compete with the carbonyls for coordination to the Lewis acid, potentially leading to a less organized, more flexible transition state and lower d.r.
-
Non-Coordinating Solvents (e.g., CH₂Cl₂, Toluene): Are generally preferred as they do not interfere with the chelation required for high selectivity.[4]
-
Solution: If using a coordinating solvent, switch to a non-coordinating one like dichloromethane (CH₂Cl₂) and re-evaluate the diastereoselectivity.
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Temperature | 0 °C | -78 °C | Increased d.r. in favor of the kinetic product.[1] |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (CH₂Cl₂) | Increased d.r. due to tighter transition state binding.[4] |
| Lewis Acid | 0.8 equivalents | 1.1 equivalents | Enhanced selectivity by ensuring complete chelation. |
Q2: My overall chemical yield is low, but the diastereomeric ratio of the product I do get is good. Where could I be losing my product?
Low chemical yield with good selectivity suggests that while the desired reaction pathway is efficient, product is being lost either during the reaction, workup, or purification stages.
A2: Potential Causes & Solutions
-
Incomplete Reaction or Reagent Degradation: The most straightforward cause is that the reaction did not go to completion.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains after an extended period, consider that your reagents (e.g., n-BuLi, LDA) may have degraded. Use freshly titrated or newly purchased reagents. Also, ensure the purity of your substrate and electrophile.
-
-
Losses During Workup: Aqueous workups are a common source of product loss, especially for more polar compounds.
-
Solution:
-
Increase Extractions: Instead of extracting 1x with a large volume of organic solvent, perform multiple extractions (e.g., 3-4x) with smaller volumes.
-
Back-Extraction: If your product has acidic or basic functionality, it might be partially deprotonated or protonated and remain in the aqueous layer. Consider adjusting the pH of the aqueous layer before extraction.
-
Brine Wash: A final wash with saturated NaCl solution (brine) can help break up emulsions and reduce the amount of water in the organic layer, improving recovery upon solvent evaporation.
-
-
-
Degradation During Purification: Silica gel is acidic and can cause degradation of sensitive compounds. The prolonged exposure during column chromatography can lead to significant product loss.[10]
-
Solution:
-
Deactivate Silica: Flush the column with a solvent system containing a small amount of a neutralizer like triethylamine (~1%) before loading your sample.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase silica.
-
Recrystallization: If your product is crystalline, recrystallization is an excellent alternative to chromatography for separating diastereomers.[11] It is often more scalable and can avoid degradation issues.[12][13]
-
-
-
Difficult Auxiliary Cleavage: The final step of removing the chiral auxiliary can be problematic.[14] Standard conditions like LiOH/H₂O₂ for Evans oxazolidinones can sometimes lead to side reactions or incomplete cleavage.[15][16]
-
Causality: The cleavage of N-acyl oxazolidinones with LiOH alone can result in undesired endocyclic cleavage of the auxiliary ring itself.[17] The use of LiOOH, generated in situ, is selective for the desired exocyclic cleavage.[14][17]
-
Solution:
-
Verify Reagents: Ensure your hydrogen peroxide solution has not degraded.
-
Alternative Cleavage Methods: Numerous methods exist for cleaving auxiliaries to different functional groups (acids, esters, amides, alcohols).[18] For example, reduction with LiBH₄ can yield the corresponding alcohol, while reaction with Weinreb's amine can produce the Weinreb amide. Explore literature for conditions best suited for your specific substrate.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select the most appropriate chiral auxiliary for my target amino acid?
The choice of auxiliary is critical and depends on the specific reaction and the desired stereochemical outcome. The auxiliary's primary role is to provide a rigid, sterically-defined environment.
A1: Key Considerations
-
Reaction Type: Different auxiliaries excel in different transformations.
-
Schöllkopf Bis-lactim Ethers: Excellent for the synthesis of α-amino acids via alkylation of a glycine enolate equivalent. The bulky group of a valine-derived auxiliary, for example, directs the alkylating agent to the opposite face.[21][22]
-
Pseudoephedrine Amides: A versatile auxiliary where the product configuration is directed by the methyl group, leading to products that are syn to the methyl and anti to the hydroxyl group.[23]
-
SAMP/RAMP Hydrazones: Used for asymmetric alkylation of ketones and aldehydes.[23]
-
Cleavage Conditions: Consider the final functional group you need. The auxiliary must be removable under conditions that do not harm the rest of your molecule or cause epimerization of the newly formed stereocenter.[23]
Q2: When should I prioritize recrystallization over chromatography for separating diastereomers?
While chromatography is a near-universal technique, diastereomeric recrystallization can be a powerful, scalable, and cost-effective alternative when applicable.[11][12]
A2: Decision Factors
-
Physical State: Recrystallization is only an option if your product is a solid with good crystalline properties.
-
Purity Requirements: Recrystallization can often yield material of >99% diastereomeric excess (d.e.), which can be superior to what is achievable with chromatography, especially if the diastereomers have very similar retention factors (Rf).
-
Scale: For multi-gram or kilogram-scale synthesis, chromatography becomes expensive and cumbersome. Recrystallization is far more amenable to large-scale production.[11]
-
Stability: If your compound is prone to degradation on silica gel, recrystallization is a much milder purification method.[24]
General Strategy: Always attempt to recrystallize a small sample of your crude product from various solvents (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water) to screen for suitable conditions. If successful, this is often the preferred method.
Q3: I'm observing epimerization at the α-carbon during workup or cleavage. How can I prevent this?
Epimerization is the loss of stereochemical integrity at the α-carbon, often caused by the presence of base or acid, which can deprotonate the acidic α-proton and allow it to re-protonate from either face.
A3: Preventative Measures
-
Mild Workup Conditions: Avoid harsh acidic or basic conditions during the aqueous workup. Use a buffered solution (e.g., saturated NH₄Cl) or a mild acid (e.g., dilute citric acid) for quenching reactions involving strong bases.
-
Low-Temperature Quenching: Quenching the reaction at low temperature before warming to room temperature can minimize epimerization.[22]
-
Careful Auxiliary Cleavage: Some cleavage conditions can be basic enough to cause epimerization. If you suspect this is happening with LiOH/H₂O₂, you may need to explore alternative, milder cleavage protocols.
-
Immediate Derivatization: In some cases, the final product (e.g., a free amino acid) is more prone to racemization than an intermediate. It can be beneficial to cleave the auxiliary and immediately protect the resulting amine (e.g., as a Boc or Cbz derivative) in a one-pot or telescoped procedure before final purification.
Key Experimental Protocols
Protocol 1: General Procedure for an Evans Asymmetric Aldol Reaction
This protocol outlines a standard procedure for the diastereoselective aldol reaction using an N-acyloxazolidinone.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 10. Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted enantioselective radical conjugate additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 13. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 14. chemistry.williams.edu [chemistry.williams.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. Recent advances in the cleavage of non-activated amides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. renyi.hu [renyi.hu]
- 23. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting (2R,3R)-2-Amino-3-methoxybutanoic Acid Peptide Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when synthesizing peptides that incorporate unnatural, sterically hindered building blocks. (2R,3R)-2-amino-3-methoxybutanoic acid —an O-methylated derivative of threonine—presents a dual challenge in solid-phase peptide synthesis (SPPS): severe steric hindrance due to its β-branched, α,β-chiral structure, and a pronounced susceptibility to epimerization during activation.
This guide is engineered as a self-validating system. We do not just provide protocols; we explain the mechanistic causality behind them so you can rationally adapt these workflows to your specific sequence context.
Workflow Decision Matrix
Decision matrix for troubleshooting sterically hindered O-methyl threonine couplings.
Section 1: Core Troubleshooting Guide (FAQs)
Q1: I am experiencing incomplete couplings when adding the next amino acid onto the N-terminus of (2R,3R)-2-amino-3-methoxybutanoic acid. Why is this happening, and how do I fix it? Causality: When (2R,3R)-2-amino-3-methoxybutanoic acid is resin-bound and acts as the nucleophile, its secondary β-branching and the bulky O-methyl ether create a severe steric shield around the α-amino group. Traditional carbodiimides (like DIC/HOBt) often fail because the approach trajectory for the incoming activated acyl species is physically blocked. Solution: Switch to highly reactive uronium or phosphonium salts. HATU is the gold standard for coupling onto hindered amines because the HOAt leaving group exhibits a neighboring group effect (via the pyridine nitrogen) that accelerates aminolysis 1[1]. If HATU fails, consider PyAOP, which avoids the chain-terminating guanidinylation side-reaction that can occur when uronium reagents react directly with the hindered amine 2[2]. Elevating the temperature (e.g., microwave assistance at 45°C–75°C) is often mechanistically required to overcome the activation energy barrier of the sterically congested transition state.
Q2: When activating the carboxyl group of (2R,3R)-2-amino-3-methoxybutanoic acid, I observe significant epimerization (loss of the (2R) stereocenter). How can I suppress this? Causality: Epimerization during the activation of chiral carboxylic acids primarily proceeds via the 5(4H)-oxazolone (azlactone) pathway 3[3]. The steric bulk of the β-branch forces the activated intermediate to persist longer, increasing the probability of intramolecular cyclization into the oxazolone. Once formed, the α-proton becomes highly acidic and is easily abstracted by the tertiary amine base (like DIPEA), leading to racemization/epimerization. Solution: Eliminate strong bases from your activation step. The combination of DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly recommended. DIC/Oxyma operates under base-free conditions, drastically reducing base-catalyzed oxazolone enolization while maintaining coupling efficiencies comparable to HATU [[4]](4].
Q3: Are there specific solvent effects I should consider for this hindered building block? Causality: Hindered couplings are highly sensitive to solvent viscosity and hydrogen-bonding disruption. While DMF is standard, it can degrade into dimethylamine over time, causing premature Fmoc deprotection. Solution: For exceptionally difficult sequences, using a solvent system of NMP (N-Methyl-2-pyrrolidone) or adding chaotropic salts (e.g., 0.1 M LiCl in DMF) can disrupt secondary structure aggregation, exposing the hindered N-terminus for nucleophilic attack.
Section 2: Quantitative Data & Reagent Selection
To rationally select your coupling reagents, compare the quantitative performance metrics of standard activation systems when applied to sterically hindered amino acids 5[5].
| Coupling Reagent System | Relative Reactivity (Hindered AAs) | Epimerization Risk (D/L Isomer %) | Recommended Use Case for (2R,3R)-2-amino-3-methoxybutanoic acid |
| DIC / Oxyma Pure | High | Very Low (~3.0%) | Electrophile: C-terminal activation of the hindered acid. |
| HATU / DIPEA | Very High | Moderate to High | Nucleophile: Coupling onto the N-terminus of the hindered residue. |
| PyAOP / DIPEA | High | Moderate | Nucleophile: N-terminal coupling when guanidinylation by HATU is observed. |
| DIC / HOBt | Low | High (~5.1%) | Not recommended for β-branched, heavily hindered systems. |
Section 3: Validated Experimental Protocols
Protocol A: Base-Free Activation (Minimizing Epimerization for C-Terminal Activation)
Objective: Activate the carboxyl group of Fmoc-(2R,3R)-2-amino-3-methoxybutanoic acid without inducing oxazolone-mediated epimerization.
-
Resin Preparation: Swell the peptidyl-resin in anhydrous DMF for 20 minutes.
-
Reagent Solubilization: Prepare a 0.2 M solution of Fmoc-(2R,3R)-2-amino-3-methoxybutanoic acid (3.0 equivalents relative to resin loading) and Oxyma Pure (3.0 equivalents) in DMF.
-
Activation: Add DIC (3.0 equivalents) to the amino acid/Oxyma solution.
-
Causality Note: Pre-activation should be limited to exactly 2 minutes to prevent premature degradation of the active ester.
-
-
Coupling: Transfer the activated mixture to the resin.
-
Reaction: Agitate for 2 to 4 hours at room temperature.
-
Self-Validation Step: Perform a micro-cleavage (TFA/TIPS/H2O) of a few resin beads and analyze via LC-MS to confirm the exact mass addition of the hindered residue before proceeding to Fmoc deprotection.
-
Protocol B: High-Efficiency Coupling (Overcoming Steric Blockade at the N-Terminus)
Objective: Couple the subsequent Fmoc-amino acid onto the sterically hindered N-terminus of the resin-bound (2R,3R)-2-amino-3-methoxybutanoic acid.
-
Reagent Solubilization: Dissolve the incoming Fmoc-amino acid (4.0 equivalents) and HATU (3.9 equivalents) in minimal DMF to maintain high molarity (~0.3 M).
-
Causality Note: Using 0.1 eq less HATU prevents the irreversible capping of the unreacted resin-bound amine by the uronium salt (guanidinylation).
-
-
Base Addition: Add sym-collidine (8.0 equivalents) to the solution.
-
Causality Note: sym-collidine is a weaker, more sterically hindered base than DIPEA, reducing base-catalyzed side reactions while sufficiently deprotonating the carboxylic acid for HATU activation.
-
-
Coupling: Immediately transfer the activated solution to the resin.
-
Thermal Acceleration: React at 45°C–60°C for 1 hour using a peptide synthesizer with heating capabilities.
-
Washing & Validation: Wash thoroughly with DMF (5 x 1 min).
-
Self-Validation Step: Perform a Kaiser test. If slightly positive, do not proceed to deprotection. Repeat the coupling using PyAOP before attempting acetic anhydride capping.
-
References
- Source: uniurb.
- Source: acs.
- Source: chempep.
- Source: rsc.
- Source: benchchem.
Sources
Technical Support Center: Scaling Up Synthesis of (2R,3R)-2-Amino-3-methoxybutanoic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Subject: Process optimization, troubleshooting, and scale-up of (2R,3R)-2-amino-3-methoxybutanoic acid (O-methyl-D-allo-threonine).
Introduction & Scientific Context
(2R,3R)-2-Amino-3-methoxybutanoic acid is a highly specialized non-natural amino acid. It serves as a critical chiral building block in the synthesis of modified cyclic peptides, peptidomimetics, and β-lactam antibiotics[1]. Notably, it is utilized as a mechanistic probe in the study of Isopenicillin N Synthase (IPNS), where its incorporation into substrate analogues (e.g., ACmaT) helps elucidate the stereochemical demands of the enzyme's active site.
Scaling up the synthesis of this molecule presents two major chemical challenges: epimerization at the α-carbon and β-elimination of the methoxy group. This guide provides field-proven methodologies to bypass these pitfalls and achieve high-yielding, enantiomerically pure multi-gram to kilogram scale-up.
Troubleshooting Guides & FAQs
Q1: What is the most robust synthetic route for scaling up (2R,3R)-2-amino-3-methoxybutanoic acid? A: While asymmetric synthesis via chiral auxiliaries (e.g., Schöllkopf bis-lactim ethers or Belokon's Ni(II) complexes) is useful for discovery chemistry, it is cost-prohibitive for scale-up. The most robust industrial approach is the direct O-methylation of commercially available D-allo-threonine. This requires a three-step sequence: (1) Simultaneous protection of the amine and carboxylic acid, (2) Mild O-methylation, and (3) Neutral deprotection.
Q2: During the O-methylation step using Sodium Hydride (NaH) and Methyl Iodide (MeI), I observe massive yield losses and the formation of a dehydroamino acid. How can I prevent this? A: This is a classic β-elimination issue. The α-proton of an N-protected amino acid ester is relatively acidic (pKa ~20–22). Strong bases like NaH rapidly abstract this α-proton. Because the β-alkoxy group is a competent leaving group under basic conditions, the molecule undergoes an E1cB-like elimination to form an α,β-unsaturated dehydroamino acid, irreversibly destroying both the (2R) and (3R) stereocenters. Solution: Switch to Silver(I) oxide (Ag₂O) . Ag₂O acts as a halophilic activator for MeI (precipitating AgI) and a mild acid scavenger, driving the methylation forward under essentially neutral conditions without abstracting the α-proton[2].
Q3: We initially used a methyl ester for C-terminus protection, but the final saponification (LiOH/H₂O) caused 15% epimerization at the α-center. What is the alternative? A: Saponification requires hydroxide ions, which create a basic environment that promotes enolization at the α-carbon, leading to a mixture of (2S,3R) and (2R,3R) diastereomers. To preserve chiral integrity, use a benzyl ester (OBn) instead. Benzyl esters can be cleaved via palladium-catalyzed hydrogenolysis (H₂, Pd/C). This process is completely neutral, operates at room temperature, and guarantees 0% epimerization.
Mandatory Visualization: Reaction Pathways
Fig 1. Three-step synthetic workflow for the scale-up of (2R,3R)-2-amino-3-methoxybutanoic acid.
Fig 2. Mechanism of base-induced beta-elimination leading to dehydroamino acid impurities.
Data Presentation: Optimization of Methylation Conditions
The following table summarizes the causal relationship between base selection, yield, and impurity formation during the O-methylation of N-Boc-D-allo-threonine benzyl ester.
| Methylation Condition | Solvent | Temp (°C) | Isolated Yield (%) | Epimerization (%) | β-Elimination (%) |
| NaH (1.2 eq), MeI (2.0 eq) | THF | 0 to 25 | 35.0 | 15.2 | 45.5 |
| K₂CO₃ (2.0 eq), MeI (5.0 eq) | DMF | 25 | 55.4 | 5.1 | 20.3 |
| Ag₂O (2.5 eq), MeI (10.0 eq) | DCM | 25 | 92.8 | < 0.1 | < 0.5 |
| Ag₂O (2.5 eq), MeI (10.0 eq) | DMF | 25 | 88.2 | < 0.1 | 2.1 |
Experimental Protocols
Step 1: Synthesis of N-Boc-D-allo-threonine benzyl ester
-
Amine Protection: Suspend D-allo-threonine (100 g, 0.84 mol) in a 1:1 mixture of THF/H₂O (1 L). Add NaHCO₃ (141 g, 1.68 mol) and cool to 0 °C. Slowly add Boc₂O (201 g, 0.92 mol). Stir at room temperature for 12 hours. Acidify to pH 3 with 1M KHSO₄ and extract with Ethyl Acetate (3 × 500 mL). Dry over Na₂SO₄ and concentrate to yield N-Boc-D-allo-threonine.
-
Esterification: Dissolve the crude intermediate in DMF (800 mL). Add Cs₂CO₃ (136 g, 0.42 mol) and cool to 0 °C. Add Benzyl Bromide (BnBr, 150 g, 0.88 mol) dropwise. Stir for 4 hours at room temperature. Quench with water (2 L) and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF. Concentrate and crystallize from Hexane/EtOAc to afford the pure benzyl ester.
Step 2: Mild O-Methylation (The Critical Step)
-
Dissolve N-Boc-D-allo-threonine benzyl ester (150 g, 0.48 mol) in anhydrous DCM (1.5 L) under an argon atmosphere.
-
Add freshly activated Silver(I) oxide (Ag₂O, 278 g, 1.2 mol) in one portion. Note: Ag₂O must be stored in the dark and freshly ground for maximum surface area.
-
Add Methyl Iodide (MeI, 681 g, 4.8 mol). Wrap the reaction vessel in aluminum foil to prevent light-induced degradation of silver salts.
-
Stir vigorously at 25 °C for 48 hours. Monitor via TLC (Hexane/EtOAc 3:1).
-
Filter the suspension through a pad of Celite to remove AgI and unreacted Ag₂O. Wash the pad with DCM (500 mL).
-
Concentrate the filtrate under reduced pressure to yield N-Boc-O-methyl-D-allo-threonine benzyl ester as a pale yellow oil (>92% yield).
Step 3: Neutral Deprotection (Hydrogenolysis)
-
Dissolve the methylated intermediate (140 g) in HPLC-grade Methanol (1 L).
-
Purge the flask with Argon, then carefully add 10% Pd/C (14 g, 10% w/w).
-
Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or a Parr shaker at 1 atm. Stir vigorously at room temperature for 6 hours.
-
Filter the catalyst through a tightly packed Celite bed (Caution: Pd/C is pyrophoric when dry).
-
Concentrate the filtrate to yield N-Boc-O-methyl-D-allo-threonine.
-
(Optional) To remove the Boc group and isolate the free amino acid, treat with 4M HCl in Dioxane for 2 hours, concentrate, and precipitate with cold diethyl ether.
References
- The Crystal Structure of an Isopenicillin N Synthase Complex With an Ethereal Substrate Analogue Reveals Water in the Oxygen Binding Site Source: Federation of European Biochemical Societies / NIH URL
- Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies Source: MDPI Marine Drugs URL
- Source: LMU Munich (Ag₂O Methylation Protocols)
Sources
Technical Support Center: Minimizing Racemization in 2-Amino-3-Methoxybutanoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical degradation when handling complex, non-canonical amino acids.
2-Amino-3-methoxybutanoic acid (O-methylthreonine) presents a unique synthetic challenge. The electron-withdrawing inductive effect of the β-methoxy group significantly increases the acidity of the α-proton (C2). Consequently, this molecule is highly susceptible to base-catalyzed epimerization and oxazolone-mediated racemization during carboxyl activation and protecting-group manipulations.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure absolute stereochemical integrity during your synthetic workflows.
Troubleshooting Guides & FAQs
Q1: Why does 2-amino-3-methoxybutanoic acid undergo racemization so rapidly during standard peptide coupling? A1: The loss of chirality is driven by the formation of an oxazolone intermediate[1]. When the carboxylic acid is activated (e.g., forming an O-acylisourea), the nucleophilic oxygen of the N-protecting group can attack the activated carbonyl, forming a 5-membered oxazolone ring. Because of the β-methoxy group's inductive pull, the α-proton on this oxazolone ring becomes highly acidic. Even weak bases can abstract this proton, creating a planar enolate that re-protonates randomly, destroying the C2 stereocenter[2].
Q2: Which coupling reagents and additives provide the best stereochemical retention for this specific amino acid? A2: You must avoid standalone carbodiimides or highly basic uronium/aminium salts (like HATU or HBTU) for prolonged activations. Instead, the industry standard is to use DIC (Diisopropylcarbodiimide) paired with OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[2][3]. OxymaPure acts as a hyper-nucleophile that rapidly intercepts the O-acylisourea to form a highly stable active ester, completely bypassing the oxazolone pathway[2]. For extremely sensitive solution-phase couplings, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is recommended, as it has been shown to reduce racemization to undetectable levels[4].
Q3: How should I adjust my base selection to prevent base-catalyzed epimerization? A3: The presence and strength of your base dictate the rate of racemization[3]. Standard protocols often use N,N-diisopropylethylamine (DIEA), which is too strong (pKa ~10.5) for β-alkoxy amino acids.
-
Solution: Switch to weaker, sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) [3]. Furthermore, when using DIC/Oxyma, the coupling can often be performed under entirely base-free conditions (unless you need to neutralize an amine hydrochloride salt), which drastically minimizes racemization[1].
Q4: I need to N-methylate 2-amino-3-methoxybutanoic acid. Traditional alkylation causes complete racemization. What is the alternative? A4: Traditional basic alkylation (e.g., using NaH and Methyl Iodide) relies on strong bases that will immediately abstract the α-proton. The authoritative solution is the Mitsunobu protocol using N-nosyl (o-nitrobenzenesulfonyl) protection[5][6]. This method is entirely racemization-free because it operates under strictly neutral conditions, utilizing redox chemistry (PPh3 and DIAD) to activate the alcohol (methanol) for SN2 displacement by the sulfonamide[6].
Quantitative Data: Coupling Condition Optimization
Summarizing the kinetic and stereochemical data, the table below compares coupling systems for highly sensitive β-alkoxy amino acids.
| Coupling System | Base Requirement | Relative Racemization Risk | Coupling Efficiency | Mechanistic Rationale |
| HATU / DIEA | Strong (DIEA, 2.0 eq) | High (>5%) | Excellent | Rapid activation, but highly prone to base-catalyzed oxazolone formation. |
| DIC / HOBt | None (or NMM) | Moderate (1-3%) | Good | HOBt suppresses oxazolone, but is explosive and yields slower activation[1]. |
| DIC / OxymaPure | None (or NMM) | Very Low (<1%) | Excellent | Oxyma forms a stable active ester instantly, outcompeting oxazolone cyclization[2]. |
| DEPBT | Weak (TMP/NMM) | Undetectable | Moderate | Unique mechanism prevents α-proton abstraction entirely; ideal for solution-phase[4]. |
Mechanistic & Workflow Visualizations
Mechanistic divergence of activated O-methylthreonine: Oxazolone racemization vs. Oxyma suppression.
Step-by-step troubleshooting workflow for resolving racemization during peptide coupling.
Self-Validating Experimental Protocols
Protocol 1: Racemization-Free Amide Bond Formation (DIC/OxymaPure)
This protocol utilizes base-free activation to eliminate the primary catalyst for oxazolone deprotonation.
-
Pre-Dissolution: Dissolve 1.0 eq of N-protected 2-amino-3-methoxybutanoic acid and 1.0 eq of OxymaPure in anhydrous DMF (0.1 M concentration).
-
Causality: Ensuring the hyper-nucleophilic additive is present before the activator prevents the transient accumulation of the un-intercepted O-acylisourea[3].
-
-
Thermal Control: Cool the solution to 0–5°C in an ice bath.
-
Causality: Lower temperatures exponentially decrease the kinetic rate of oxazolone cyclization relative to the rate of active ester formation.
-
-
Activation: Add 1.0 eq of DIC dropwise. Stir for exactly 5 minutes.
-
Coupling: Transfer the activated mixture to the amine. If the amine is a hydrochloride salt, add exactly 1.0 eq of NMM. Do not use DIEA.
-
Causality: NMM is weakly basic and sterically hindered, neutralizing the salt to free the amine without abstracting the highly acidic α-proton of the active ester.
-
-
Validation & Self-Correction: Allow to warm to room temperature for 1 hour. Perform a Kaiser test to confirm chemical completion. Cleave a micro-aliquot and analyze via Chiral LC-MS against a known racemic standard to validate that the diastereomeric ratio (dr) remains >99:1.
Protocol 2: Racemization-Free N-Methylation via Mitsunobu Reaction
This protocol achieves N-alkylation under strictly neutral conditions, preserving the C2 and C3 stereocenters.
-
Sulfonylation: Protect the primary amine of 2-amino-3-methoxybutanoic acid using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and Na2CO3 in a biphasic mixture.
-
Causality: The highly electron-withdrawing o-NBS group increases the acidity of the N-H proton, allowing it to act as a nucleophile under neutral Mitsunobu conditions[5].
-
-
Complex Formation: Dissolve the o-NBS-protected amino acid, Triphenylphosphine (PPh3, 2.0 eq), and anhydrous Methanol (2.0 eq) in anhydrous THF. Cool to 0°C.
-
Alkylation: Add Diisopropyl azodicarboxylate (DIAD, 2.0 eq) dropwise. Stir at room temperature for 4 hours.
-
Causality: PPh3 and DIAD form a betaine intermediate that activates the methanol. The sulfonamide nitrogen performs an SN2 displacement on the activated methanol. Because no base is present, the α-proton is completely untouched, guaranteeing zero racemization[6].
-
-
Validation & Self-Correction: Monitor the disappearance of the starting material via LC-MS. Confirm stereochemical retention by measuring the specific optical rotation ( [α]D ) of the purified product and comparing it to literature values for the enantiopure compound.
References
-
Luxembourg Bio Technologies. DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. 4
-
Monash University. 6 Synthesis of N-Alkyl Amino Acids. 5
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 1
-
Benchchem. How to prevent racemization of serine during peptide coupling. 3
-
OxymaPure. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. 2
-
Scribd. Amino Acids, Peptides and Proteins in Organic Chemistry 1 - Origins and Synthesis of Amino Acids.6
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-methoxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and biomedical research, the precise and reliable quantification of novel amino acid analogs like 2-amino-3-methoxybutanoic acid is of paramount importance. As a non-proteinogenic amino acid, its role as a potential therapeutic agent or biomarker necessitates robust analytical methods for its characterization and quantification in various matrices. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of two commonly employed analytical techniques for the validation of 2-amino-3-methoxybutanoic acid analysis: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) following pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization .
This document is structured to provide not just procedural steps, but the scientific rationale behind the validation of these methods, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The objective is to empower researchers to make informed decisions when selecting and validating an analytical method that is fit for its intended purpose.[2]
The Criticality of Method Validation
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] For a molecule like 2-amino-3-methoxybutanoic acid, which may be a critical quality attribute of a drug substance or a biomarker in a biological matrix, a validated method ensures the integrity and reliability of the generated data. This is a non-negotiable aspect of regulatory compliance and scientific rigor.[7][8][9]
Comparative Overview of Analytical Methodologies
The choice of an analytical method is often a balance between sensitivity, specificity, cost, and the nature of the analyte and its matrix. For 2-amino-3-methoxybutanoic acid, its polar nature and lack of a strong chromophore necessitate derivatization for both HPLC-UV and GC-MS analysis.[10][11]
| Feature | RP-HPLC-UV with Pre-column Derivatization | GC-MS with Derivatization |
| Principle | Separation based on polarity differences on a reversed-phase column after derivatization to introduce a UV-active moiety. | Separation of volatile derivatives based on their boiling points and mass-to-charge ratio. |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds. | Excellent, with mass spectrometric detection providing high selectivity. |
| Sensitivity | Moderate to high, dependent on the derivatizing agent. | High to very high, especially in selected ion monitoring (SIM) mode. |
| Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and sample preparation. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. |
| Matrix Effects | Can be significant, requiring careful sample preparation. | Can be present, but often mitigated by the high selectivity of MS detection. |
In-Depth Validation Protocol: A Tale of Two Methods
The validation of an analytical method is a systematic process that evaluates several key parameters.[1][7] Below, we delve into the validation of our two chosen methods for 2-amino-3-methoxybutanoic acid, explaining the "why" behind each step.
Validation Workflow Diagram
Caption: A streamlined workflow for analytical method validation.
Specificity
Why it's critical: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix such as impurities, degradation products, or excipients.[1][12]
-
For RP-HPLC-UV: The specificity of the method is demonstrated by injecting a blank matrix (placebo), the matrix spiked with 2-amino-3-methoxybutanoic acid, and the matrix spiked with potential interfering substances. The chromatograms are then compared to ensure that no peaks co-elute with the analyte of interest.
-
For GC-MS: The inherent selectivity of mass spectrometry provides a high degree of specificity.[13] Specificity is confirmed by analyzing blank and spiked samples and ensuring that no interfering peaks are present in the selected ion chromatograms for the target analyte and its internal standard.
Linearity and Range
Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[1][14] This is fundamental for accurate quantification.
-
Experimental Approach: A series of at least five standards of 2-amino-3-methoxybutanoic acid at different concentrations are prepared and analyzed. The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed.
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[15]
Hypothetical Linearity Data:
| Concentration (µg/mL) | HPLC-UV Peak Area | GC-MS Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 0.052 |
| 5.0 | 76,170 | 0.258 |
| 10.0 | 151,980 | 0.515 |
| 25.0 | 380,500 | 1.290 |
| 50.0 | 758,900 | 2.575 |
| r² | 0.9998 | 0.9999 |
Accuracy
Why it's critical: Accuracy refers to the closeness of the measured value to the true value. It provides an indication of the systematic error of the method.
-
Experimental Approach: Accuracy is typically assessed by a recovery study.[8] A known amount of 2-amino-3-methoxybutanoic acid is spiked into a blank matrix at different concentration levels (e.g., low, medium, and high) within the linear range. The samples are then analyzed, and the percentage recovery is calculated.
-
Acceptance Criteria: The mean recovery should typically be within 80-120% for each concentration level.[15]
Hypothetical Accuracy Data:
| Spiked Concentration (µg/mL) | Method | Mean Measured Concentration (µg/mL) | Mean Recovery (%) |
| 2.0 | HPLC-UV | 1.96 | 98.0 |
| 2.0 | GC-MS | 2.04 | 102.0 |
| 20.0 | HPLC-UV | 20.3 | 101.5 |
| 20.0 | GC-MS | 19.8 | 99.0 |
| 40.0 | HPLC-UV | 39.4 | 98.5 |
| 40.0 | GC-MS | 40.8 | 102.0 |
Precision
Why it's critical: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): The precision of the method is evaluated by analyzing a minimum of six replicates of a sample at the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): This is assessed by analyzing the same sample on different days, with different analysts, and/or on different instruments.
Hypothetical Precision Data:
| Concentration (µg/mL) | Method | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| 20.0 | HPLC-UV | 1.5 | 2.8 |
| 20.0 | GC-MS | 0.8 | 1.9 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical: The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision. The LOQ is the lowest concentration that can be quantitated with acceptable accuracy and precision.
-
Determination: These limits can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the standard deviation of the response and the slope of the calibration curve.
Hypothetical LOD and LOQ Data:
| Parameter | HPLC-UV | GC-MS |
| LOD (µg/mL) | 0.2 | 0.05 |
| LOQ (µg/mL) | 0.7 | 0.15 |
Robustness
Why it's critical: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Experimental Approach: Small changes are made to method parameters such as mobile phase composition, pH, column temperature (for HPLC), or oven temperature ramp rate (for GC). The effect of these changes on the analytical results is then evaluated.
Detailed Experimental Protocol: RP-HPLC-UV Method
This section provides a step-by-step protocol for the validation of an RP-HPLC-UV method for 2-amino-3-methoxybutanoic acid in a drug substance.
Materials and Reagents
-
2-Amino-3-methoxybutanoic acid reference standard
-
o-Phthalaldehyde (OPA) derivatizing agent
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Boric acid buffer (pH 9.5)
Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 337 nm
-
Injection Volume: 20 µL
Sample Preparation and Derivatization
-
Standard Solution Preparation: Prepare a stock solution of 2-amino-3-methoxybutanoic acid (1 mg/mL) in water. Prepare working standards by serial dilution.
-
Derivatization Procedure: To 100 µL of standard or sample solution, add 200 µL of boric acid buffer (pH 9.5) and 50 µL of OPA reagent. Mix well and allow to react for 2 minutes at room temperature before injection.
Validation Experiments
Execute the validation experiments for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as described in the previous section, following a pre-approved validation protocol.[5][14]
Conclusion
Both RP-HPLC-UV and GC-MS are viable techniques for the quantitative analysis of 2-amino-3-methoxybutanoic acid, each with its own strengths and weaknesses. The choice between the two will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and available resources.
This guide has provided a comprehensive framework for the validation of these analytical methods, grounded in established regulatory guidelines.[1][4][7] By understanding the scientific principles behind each validation parameter, researchers can ensure the development of robust and reliable analytical methods, thereby contributing to the generation of high-quality, defensible data in their scientific endeavors.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- FDA Guidelines for Analytical Method Validation | PDF - Scribd.
- A Researcher's Guide to the Validation of Analytical Methods for Amino Acid Determination - Benchchem.
- A Comparative Guide to the Cross-Validation of LC-MS Methods for Amino Acid Quantification - Benchchem.
- Q2(R2) Validation of Analytical Procedures - Food and Drug Administration.
- A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC.
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC.
- Validation of Amino Acid Analysis Methods - ResearchGate. (2025, August 10).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
- Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
- ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - European Medicines Agency. (2023, December 14).
- Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. (2022, January 31).
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. fda.gov [fda.gov]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scribd.com [scribd.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jasco-global.com [jasco-global.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
comparing the biological effects of different O-methyl-threonine isomers
As a Senior Application Scientist navigating the complex landscape of amino acid analogs, I frequently encounter the need to differentiate between stereoisomers that, on paper, look nearly identical, but in a biological system, behave as entirely different entities.
When evaluating O-methyl-threonine isomers as metabolic inhibitors, molecular probes, or selectable markers, the distinction between the L-threonine and L-allothreonine derivatives is not merely a matter of nomenclature—it is the difference between potent translational arrest and complete biological inertness.
This guide provides an in-depth, objective comparison of these isomers, detailing the structural causality behind their biological effects and providing self-validating experimental workflows to quantify their performance.
The Stereochemical Imperative: Mechanistic Causality
To understand why different O-methyl-threonine isomers exhibit divergent biological effects, we must look at the active site of Isoleucyl-tRNA Synthetase (IleRS) . IleRS is responsible for the fidelity of protein synthesis, ensuring that only L-isoleucine is charged onto its corresponding tRNA.
O-Methyl-L-threonine (OMT) acts as a potent, competitive antagonist of isoleucine incorporation[1]. The causality here is strictly stereochemical: the O-methyl group of OMT occupies the exact steric position and spatial trajectory as the ethyl group of natural L-isoleucine[1]. Because it perfectly mimics the native substrate's geometry, OMT successfully deceives the IleRS active site, binding competitively and halting the translation machinery[2].
Conversely, O-Methyl-L-allothreonine features an inversion at the beta-carbon. This subtle diastereomeric shift projects the O-methyl group into a different spatial orientation. When this isomer enters the IleRS active site, it encounters a severe steric clash. Consequently, O-methyl-L-allothreonine fails to act as a competitive antagonist and exhibits no significant toxicity or inhibitory effect on protein synthesis[1].
Fig 1. Mechanistic divergence of O-methyl-threonine isomers at the IleRS active site.
Quantitative Isomer Comparison
When selecting an analog for your specific assay, referring to the empirical performance data is critical. The table below summarizes the biological effects of the isomers compared to the native substrate.
| Property | O-Methyl-L-threonine (OMT) | O-Methyl-L-allothreonine | L-Isoleucine (Native) |
| Stereochemistry | (2S, 3R) | (2S, 3S) | (2S, 3S) |
| Structural Mimicry | Mimics Ile ethyl group | Fails to mimic Ile | N/A |
| IleRS Affinity | High (Competitive Antagonist) | Negligible | Very High (Substrate) |
| Protein Synthesis | Potent Inhibition | No Inhibition | Essential for Translation |
| Cellular Toxicity | High (Growth Arrest) | Low / Non-toxic | None (Promotes Growth) |
| Reversibility | Yes (via L-Isoleucine rescue) | N/A | N/A |
Self-Validating Experimental Workflows
To objectively compare these isomers in your own laboratory, you must employ assays that do more than just measure cell death. A robust protocol must be self-validating —meaning it contains internal controls that definitively prove the mechanism of toxicity is IleRS antagonism, rather than off-target chemical poisoning.
Protocol A: In Vivo Translation Rescue Assay
This workflow validates that the growth inhibition caused by OMT is exclusively due to isoleucine starvation. If the toxicity is truly on-target, the addition of exogenous L-isoleucine will outcompete the inhibitor and fully rescue the phenotype[2].
Step-by-Step Methodology:
-
Culture Preparation: Inoculate Escherichia coli (or target mammalian cell line) in a minimal medium (e.g., M9 minimal media) lacking branched-chain amino acids. Grow to an OD600 of 0.2.
-
Compound Dosing: Divide the culture into three primary cohorts:
-
Vehicle Control (Buffer only)
-
OMT Cohort (Dose with 0.5 mM O-Methyl-L-threonine)
-
Allo-OMT Cohort (Dose with 0.5 mM O-Methyl-L-allothreonine)
-
-
The Rescue Control (Self-Validation Step): Create a sub-cohort of the OMT-treated cells and simultaneously spike the media with 1.0 mM L-isoleucine[2].
-
Incubation & Readout: Incubate at 37°C with shaking. Measure OD600 every 30 minutes for 4 hours.
-
Data Interpretation:
-
The Allo-OMT cohort should mirror the Vehicle Control (proving its biological inertness).
-
The OMT cohort should exhibit severe growth arrest.
-
The Rescue cohort must restore normal growth kinetics, validating that OMT's toxicity is a direct, competitive antagonism of isoleucine pathways.
-
Fig 2. Self-validating workflow for assessing isomer-specific translational toxicity and rescue.
Protocol B: In Vitro Aminoacylation (Charging) Assay
To eliminate the variables of cellular uptake and metabolism, measure the direct enzymatic charging of tRNA.
Step-by-Step Methodology:
-
Reaction Mix: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, purified IleRS enzyme, and uncharged tRNA.
-
Substrate Addition: Add 10 µM of radiolabeled [14C]-L-isoleucine.
-
Inhibitor Titration: Add varying concentrations (10 µM to 1 mM) of either OMT or Allo-OMT to separate reaction tubes.
-
Quenching & Filtration: Incubate for 15 minutes at 37°C. Quench the reaction with cold 5% Trichloroacetic acid (TCA) to precipitate the [14C]-Ile-tRNA. Filter through nitrocellulose membranes.
-
Scintillation Counting: Measure the retained radioactivity. OMT will show a dose-dependent decrease in [14C] signal (competitive inhibition), whereas Allo-OMT will show a flat baseline identical to the uninhibited control.
Applied Drug Development & Transgenics
Understanding the divergence between these isomers has profound implications in biotechnology. Because OMT is a highly specific, toxic analog, it has been successfully engineered as a positive selection agent in plant transformation [3].
Researchers utilize a mutated E. coli threonine deaminase gene (ilvA-466) as a selectable marker. When plant cells are transformed with this gene, they overproduce intracellular isoleucine. If these cells are plated on media containing toxic O-methyl-L-threonine, the engineered cells survive (via the self-validating rescue mechanism described above), while the non-transformed cells undergo translational arrest and perish[3]. Using the allo-isomer in this context would result in zero selection pressure, highlighting why stereochemical precision is paramount in assay design.
References
-
Smulson, M. E., Rabinovitz, M., & Breitman, T. R. (1967). O-Methylthreonine Inhibition of Growth and of Threonine Deaminase in Escherichia coli. Journal of Bacteriology. 2
-
Shive, W., & Skinner, C. G. (1958). Metabolic Antagonists. Annual Review of Biochemistry. 1
-
Mourad, G. S., et al. (2003). Evaluation of the Escherichia coli threonine deaminase gene as a selectable marker for plant transformation. University of Nebraska–Lincoln. 3
Sources
Resolving the Methylation Maze: A Comparative Guide to Antibody Cross-Reactivity
As epigenetic research and targeted drug development accelerate, the precise mapping of histone post-translational modifications (PTMs) has become non-negotiable. However, detecting methylated peptides presents a profound structural challenge: the addition of a methyl group alters a peptide's mass by a mere 14 Da. Because mono- (me1), di- (me2), and tri-methylated (me3) states are sterically and electrostatically similar, antibody cross-reactivity is a pervasive issue that frequently compromises data integrity[1].
As a Senior Application Scientist, I have seen countless chromatin immunoprecipitation (ChIP) and western blot experiments fail not because of poor technique, but due to fundamentally flawed reagents. In fact, comprehensive assessments have revealed that over 25% of commercial histone-modification antibodies fail basic specificity tests, often binding to off-target methylation states or entirely different genomic loci[2].
This guide objectively compares the performance of traditional polyclonal antibodies against modern recombinant monoclonal alternatives and provides a self-validating experimental framework for quantifying cross-reactivity.
Mechanistic Causality: The Roots of Cross-Reactivity
To understand why antibodies fail, we must examine the thermodynamics of antigen recognition. Traditional polyclonal antibodies are generated from a natural immune response, resulting in a heterogeneous mixture of immunoglobulins that recognize multiple overlapping epitopes[3].
When raised against a trimethylated peptide (e.g., H3K4me3), a subset of the polyclonal pool will inevitably rely on the peptide backbone or the general hydrophobicity of the lysine residue rather than the precise spatial geometry of the trimethylammonium group. Consequently, these antibodies exhibit high cross-reactivity with the dimethylated (H3K4me2) and monomethylated (H3K4me1) states[1]. Furthermore, combinatorial PTMs—such as adjacent phosphorylation (e.g., H3S10ph)—can sterically hinder antibody binding, leading to false negatives[4].
Conversely, recombinant monoclonal antibodies are engineered and selected to bind a single, highly specific epitope. By screening clones against a vast array of modified and unmodified peptides, developers can isolate antibodies whose binding energy is strictly dependent on the exact degree of methylation[3].
Fig 1: Mechanistic comparison of binding specificity between polyclonal and monoclonal antibodies.
Comparative Performance: Recombinant Monoclonals vs. Polyclonals
To objectively evaluate antibody performance, we rely on the Specificity Factor , defined as the ratio of the average binding intensity to target peptides divided by the average intensity to all non-target peptides[5].
As shown in the data summary below, recombinant monoclonals vastly outperform traditional polyclonals. Polyclonals frequently struggle to differentiate between H3K4me3 and H3K4me2, leading to merged biological interpretations of enhancer versus promoter activity[1]. Recombinant monoclonals eliminate this batch-to-batch variability and provide specificity factors up to 100-fold higher than their polyclonal counterparts[5].
Table 1: Comparative Specificity Profiles of Histone Methylation Antibodies
| Antibody Technology | Target PTM | Specificity Factor (Target vs. Best Non-Target) | Typical Cross-Reactivity Profile | Lot-to-Lot Variability | Functional ChIP Success |
| Traditional Polyclonal | H3K4me3 | 1.5x – 3.0x | High (>30% binding to H3K4me2) | High | Low to Moderate |
| Traditional Polyclonal | H3K9me3 | 2.0x – 4.0x | Moderate (cross-reacts with H3K27me3) | High | Moderate |
| Recombinant Monoclonal | H3K4me3 | > 50.0x | Low (<5% binding to me1/me2) | Negligible | High |
| Recombinant Monoclonal | H3K27me3 | > 100.0x | Low (<1% binding to me1/me2) | Negligible | High |
Designing a Self-Validating Validation Workflow
A common pitfall in antibody validation is the over-reliance on Western blotting. Because me1, me2, and me3 states are isobaric (identical in mass), they cannot be resolved by standard SDS-PAGE[2]. Therefore, a Western blot only proves that the antibody binds the histone protein, not that it is specific to the methylation state.
To establish a self-validating system , we must use orthogonal methods that interrogate the exact epitope. This requires a two-tiered approach: high-throughput peptide microarrays followed by highly quantitative solution-phase competitive ELISA.
Fig 2: Self-validating workflow for screening cross-reactivity in methylated peptide antibodies.
Step-by-Step Methodology: Solution-Phase Competitive ELISA
While peptide microarrays are excellent for primary screening[3], they suffer from solid-phase avidity artifacts. To determine the true thermodynamic cross-reactivity, we utilize a Solution-Phase Competitive ELISA .
This protocol is designed as a self-validating system. By pre-incubating the antibody with competitor peptides in solution, we measure the true affinity without the confounding variables of surface-coating density.
The Self-Validating Control Matrix
Before executing the protocol, ensure your assay includes the following controls to guarantee logical integrity:
-
Positive Control (Target Peptide): Proves the antibody is active and the assay chemistry works.
-
Negative Control (Unmethylated Peptide): Proves the antibody requires the methyl group and is not merely binding the peptide backbone.
-
Specificity Controls (me1/me2/me3 variants): Establishes the exact cross-reactivity threshold.
-
Combinatorial Control (Target + Adjacent PTM): Proves that adjacent modifications (e.g., phosphorylation) do not block binding[4].
Protocol Steps
Step 1: Plate Preparation (Indirect Capture)
-
Action: Coat a 96-well plate with 1 µg/mL Streptavidin overnight at 4°C. Wash and block with 3% BSA. Add 100 ng/well of biotinylated target peptide (e.g., Biotin-H3K4me3).
-
Causality: Direct adsorption of short histone peptides to plastic alters their conformation and masks epitopes. Streptavidin-biotin capture projects the peptide into the aqueous phase, preserving its native structure.
Step 2: Competitor Pre-Incubation (The Critical Step)
-
Action: In separate low-binding tubes, prepare serial dilutions (from 10 µM down to 0.1 nM) of free competitor peptides: H3K4me0, H3K4me1, H3K4me2, and H3K4me3. Add the primary antibody at a fixed, sub-saturating concentration (determined via prior titration). Incubate for 1 hour at room temperature.
-
Causality: Allowing the antibody to bind the competitor in the liquid phase establishes a true thermodynamic equilibrium, preventing the avidity artifacts that plague direct-binding ELISAs.
Step 3: Binding & Detection
-
Action: Transfer 100 µL of the pre-incubated mixtures to the streptavidin-peptide coated plate. Incubate for 30 minutes. Wash 5 times with PBST. Add HRP-conjugated secondary antibody, incubate, wash, and develop with TMB substrate. Read absorbance at 450 nm.
-
Causality: Only the unbound primary antibody remaining in solution will be captured by the plate. A highly specific antibody will only be depleted by its exact target peptide.
Step 4: Data Analysis & Cross-Reactivity Calculation
-
Action: Plot the absorbance against the log concentration of the competitor peptide to determine the IC50 (the concentration of competitor required to inhibit 50% of the signal).
-
Calculation: % Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competitor Peptide) × 100.
-
Interpretation: A premium recombinant monoclonal antibody should exhibit <5% cross-reactivity with off-target methylation states.
Conclusion
The transition from traditional polyclonals to highly validated recombinant monoclonals is not merely a preference; it is a scientific necessity for epigenetic research[3]. By demanding rigorous, self-validating data—such as specificity factors from peptide microarrays and IC50 values from competitive ELISAs—researchers can confidently navigate the methylation maze and ensure the reproducibility of their genomic discoveries.
References
-
[5] Application Note: Specificity Analysis of Histone Antibodies. ThermoFisher. Available at:
-
[2] An assessment of histone-modification antibody quality. NIH.gov (Egelhofer et al., 2011). Available at:
-
[3] Histone modification antibodies. Abcam. Available at:
-
[4] Influence of Combinatorial Histone Modifications on Antibody and Effector Protein Recognition. NIH.gov (Fuchs et al., 2011). Available at:
-
[1] Examining the Roles of H3K4 Methylation States with Systematically Characterized Antibodies. ResearchGate (Shah et al., 2018). Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. An assessment of histone-modification antibody quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone modification antibodies | Abcam [abcam.com]
- 4. Influence of Combinatorial Histone Modifications on Antibody and Effector Protein Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Validation of the Stereochemical Purity of (2R,3R)-2-Amino-3-methoxybutanoic Acid: A Comparative Guide
Introduction: The Criticality of Stereochemical Integrity
(2R,3R)-2-amino-3-methoxybutanoic acid (often referred to as D-allo-O-methylthreonine) is a specialized non-canonical amino acid integral to the synthesis of complex peptide therapeutics and bioactive natural products. It is a key structural determinant in cyclic octadepsipeptides like amatyemides[1] and HIV-1 entry inhibitors such as koshikamides[2].
Because this molecule possesses two adjacent stereocenters at the C2 and C3 positions, it exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The presence of even trace amounts of undesired enantiomeric or diastereomeric impurities can drastically alter the conformational stability, target binding affinity, and safety profile of the final therapeutic peptide. For researchers and drug development professionals, establishing a self-validating, highly sensitive analytical workflow to confirm stereochemical purity is not just a regulatory requirement—it is a scientific necessity.
This guide objectively compares the leading analytical methodologies for validating the stereochemical purity of (2R,3R)-2-amino-3-methoxybutanoic acid, providing mechanistic insights, experimental data, and step-by-step protocols.
Mechanistic Evaluation of Analytical Alternatives
To guarantee scientific integrity, an analytical method must be a self-validating system . It must not only separate the target (2R,3R) isomer from its (2S,3S) enantiomer but also definitively resolve the (2R,3S) and (2S,3R) diastereomers.
Method A: Advanced Marfey’s Method (Indirect LC-MS)
-
The Causality: Direct separation of aliphatic amino acids is challenging because they lack strong chromophores for UV detection and often suffer from poor ionization in mass spectrometry. The Advanced Marfey's Method circumvents this by derivatizing the primary amine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA)[1]. This nucleophilic aromatic substitution converts enantiomers into diastereomers. The bulky, highly conjugated dinitrophenyl group enhances UV absorbance (at 340 nm) and MS ionization. More importantly, the spatial arrangement of the (2R,3R) side-chain methyl and methoxy groups relative to the rigid FDAA moiety dictates the molecule's overall hydrophobicity, allowing for baseline separation on a standard achiral C18 reverse-phase column[2].
-
Self-Validating Design: To ensure peak assignments are absolute and not artifacts of matrix interference, researchers run parallel derivatizations using both L-FDAA and D-FDAA. The retention time of the (2R,3R) isomer derivatized with L-FDAA will perfectly match the retention time of the (2S,3S) isomer derivatized with D-FDAA. This enantiomeric inversion provides orthogonal confirmation of the absolute configuration.
Method B: Direct Chiral HPLC
-
The Causality: Direct Chiral HPLC eliminates the derivatization bottleneck by utilizing a Chiral Stationary Phase (CSP)[3]. For primary amino acids like O-methylthreonine, Crown Ether columns (e.g., Crownpak CR) or macrocyclic glycopeptide columns (e.g., Teicoplanin-based CHIROBIOTIC T) are highly effective. A Crown Ether CSP contains a chiral pseudo-18-crown-6 ether cavity that selectively encapsulates the protonated primary ammonium ion of the amino acid. The chiral barriers surrounding the cavity sterically discriminate between the spatial orientations of the C2 and C3 substituents, resulting in differential elution times.
-
Self-Validating Design: A racemic standard mixture containing all four stereoisomers must be injected prior to the sample to demonstrate a resolution factor ( Rs ) of ≥1.5 for all adjacent peaks. The pure (2R,3R) standard is then spiked into the sample matrix; a proportional, symmetrical increase in a single peak area confirms the identity of the target isomer without peak distortion.
Method C: Chiral GC-MS
-
The Causality: Gas chromatography offers superior theoretical plate counts, yielding ultra-high resolution. Because amino acids are non-volatile, they must be derivatized into N-trifluoroacetyl (N-TFA) propyl esters to mask the polar amine and carboxylic acid groups. Separation occurs on a chiral capillary column (e.g., Chirasil-Val) via transient hydrogen bonding with the stationary phase.
-
Self-Validating Design: The integrated mass spectrometer provides a distinct fragmentation pattern (e.g., McLafferty rearrangement fragments) that confirms the chemical identity of the peak, ensuring that co-eluting achiral impurities are not misidentified as stereoisomers.
Data Presentation & Performance Metrics
The following tables summarize the performance of these methods based on empirical chromatographic principles for O-methylthreonine derivatives.
Table 1: Comparative Overview of Analytical Methods
| Feature | Advanced Marfey's (LC-MS) | Direct Chiral HPLC | Chiral GC-MS |
| Principle | Diastereomer formation via FDAA, achiral C18 separation | Direct encapsulation by Chiral Stationary Phase (CSP) | Volatilization via derivatization, chiral capillary separation |
| Sensitivity (LOD) | Very High (< 0.05% minor isomer) | High (< 0.1% minor isomer) | Very High (< 0.05% minor isomer) |
| Diastereomer Resolution | Excellent ( Rs>2.0 ) | Good ( Rs≈1.5−1.8 ) | Excellent ( Rs>2.5 ) |
| Run Time | 45 - 60 minutes | 15 - 30 minutes | 30 - 40 minutes |
| Sample Preparation | Complex (1 hr derivatization) | Simple (Direct injection) | Complex (Two-step derivatization) |
| Best Used For | Complex natural product hydrolysates | Routine batch release & QC | High-throughput trace impurity profiling |
Table 2: Representative Chromatographic Data for Stereoisomers
Note: Retention times ( tR ) are representative values based on standardized gradients to illustrate elution order and resolution.
| Stereoisomer | Marfey's L-FDAA Deriv. tR (min) | Direct Chiral HPLC tR (min) | Resolution Factor ( Rs ) vs Nearest Peak |
| (2S,3R) | 22.4 | 12.1 | N/A (First eluting) |
| (2S,3S) | 25.1 | 14.5 | 2.1 |
| (2R,3S) | 28.6 | 18.2 | 2.4 |
| (2R,3R) [Target] | 32.3 | 21.7 | 2.8 |
Experimental Protocols
Protocol 1: Advanced Marfey's Derivatization & LC-MS Analysis[2]
Objective: Convert (2R,3R)-2-amino-3-methoxybutanoic acid into a UV-active diastereomer for reverse-phase LC-MS analysis.
-
Sample Preparation: Dissolve 50 µg of the amino acid sample in 50 µL of distilled water in a microcentrifuge tube.
-
Reagent Addition: Add 20 µL of 1 M NaHCO3 to basify the solution, followed by 100 µL of a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone.
-
Derivatization Reaction: Incubate the mixture in a heating block at 40 °C for exactly 60 minutes. The slight heat drives the nucleophilic aromatic substitution to completion.
-
Quenching: Stop the reaction by adding 20 µL of 1 M HCl . The solution will turn from a deep orange to a bright yellow. Add 810 µL of acetonitrile to dilute the sample for injection.
-
LC-MS Analysis:
-
Column: C18 Reverse-Phase (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Detection: UV at 340 nm and ESI-MS in positive ion mode (monitoring the specific [M+H]+ of the derivatized product).
-
-
Validation Step: Repeat steps 1-5 using D-FDAA to confirm the enantiomeric inversion of the retention time.
Protocol 2: Direct Chiral HPLC Workflow[3]
Objective: Direct separation of the free amino acid without derivatization.
-
Sample Preparation: Dissolve 1 mg of (2R,3R)-2-amino-3-methoxybutanoic acid in 1 mL of Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: Crown Ether CSP (e.g., Crownpak CR(+), 4.0 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution using aqueous perchloric acid ( pH≈1.5 ) with 10% Methanol. Causality note: The low pH ensures the amino group is fully protonated ( NH3+ ), which is strictly required for complexation with the crown ether cavity.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25 °C (Temperature control is critical as chiral recognition is an enthalpy-driven process).
-
Detection: UV at 210 nm or ELSD (Evaporative Light Scattering Detector) if UV sensitivity is insufficient.
-
-
System Suitability: Inject a mixed standard of all four stereoisomers to verify Rs≥1.5 .
-
Analysis: Inject 10 µL of the sample. Integrate the peak areas to calculate the enantiomeric excess (ee%) and diastereomeric excess (de%).
Analytical Workflow Visualization
Caption: Workflow for validating the stereochemical purity of (2R,3R)-2-amino-3-methoxybutanoic acid.
References
-
Mutremdamide A and Koshikamides C–H, Peptide Inhibitors of HIV-1 Entry from Different Theonella Species Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Structure and Synthesis of Amatyemides A and B, Cyclic Octadepsipeptides from South African Stromatolites Source: Journal of Natural Products / ACS Publications URL:[Link]
Sources
bioactivity comparison between 2-amino-3-hydroxybutanoic acid and its methoxy analog
Bioactivity and Mechanistic Profiling: 2-Amino-3-Hydroxybutanoic Acid (Threonine) vs. Its Methoxy Analog (O-Methylthreonine)
Executive Summary
The substitution of canonical amino acids with unnatural analogs is a cornerstone of modern peptide engineering and mechanistic biology. This guide provides an in-depth comparative analysis between 2-amino-3-hydroxybutanoic acid (Threonine) and its methoxy analog, O-methylthreonine . By masking the side-chain hydroxyl group with a methyl ether, researchers can selectively abrogate hydrogen-bond donor capacity and prevent kinase-mediated phosphorylation. This single structural modification transforms the amino acid into a powerful probe for mapping signal transduction networks, altering peptide hormone receptor specificity, and studying translational fidelity.
Structural and Physicochemical Divergence
Threonine is a polar, uncharged essential amino acid characterized by a secondary hydroxyl group on its side chain. This hydroxyl group acts as both a hydrogen-bond donor and acceptor, and serves as a critical nucleophile for post-translational modifications (e.g., phosphorylation, O-glycosylation).
O-methylthreonine (2-amino-3-methoxybutanoic acid) is generated by methylating this hydroxyl group[1]. This modification fundamentally alters the residue's physicochemical behavior:
-
Hydrogen Bonding: The methoxy group can only act as a hydrogen-bond acceptor, eliminating donor capabilities[1].
-
Steric Profile: The addition of the methyl group makes O-methylthreonine an exact isostere of isoleucine, where the methoxy oxygen occupies the same spatial position as the gamma-methylene carbon of isoleucine[2].
-
Chemical Inertness: The ether linkage is chemically stable and completely resistant to kinase-mediated phosphorylation.
Table 1: Physicochemical Comparison
| Property | 2-Amino-3-Hydroxybutanoic Acid (Threonine) | O-Methylthreonine |
| Molecular Formula | C₄H₉NO₃ | C₅H₁₁NO₃[1] |
| Molecular Weight | 119.12 g/mol | 133.15 g/mol [1] |
| H-Bond Donor Count | 2 (Amine, Hydroxyl) | 1 (Amine only)[1] |
| H-Bond Acceptor Count | 3 | 3[1] |
| Kinase Susceptibility | High (Target for Ser/Thr Kinases) | None (Ether linkage blocks transfer) |
Bioactivity Profiling and Mechanistic Impacts
Kinase Resistance and Signal Transduction
Threonine phosphorylation acts as a ubiquitous molecular switch in cellular signaling. Replacing a critical Threonine with O-methylthreonine allows researchers to definitively test whether a hydroxyl group's phosphorylation (or its role as an H-bond donor) is essential for protein-protein interactions. Experimental Evidence: In studies of the Ras protein, Thr-35 in loop 2 is highly conserved and essential for interaction with GTPase-activating proteins (GAP). When Thr-35 is substituted with O-methylthreonine, the mutant Ras protein retains intrinsic GTPase activity but suffers a >100-fold loss in GAP-stimulated catalytic activation. This confirms that the specific orientation and H-bonding capacity of the Thr-35 hydroxyl group—not just its steric bulk—are strictly required for the Ras-GAP conformational switch.
Translation Inhibition and Isoleucine Antagonism
Because O-methylthreonine is structurally isosteric to isoleucine, it acts as a competitive metabolic antagonist in biological systems[2]. Experimental Evidence: In rabbit reticulocyte lysates, O-methylthreonine is erroneously recognized and activated by isoleucyl-tRNA synthetase[2]. However, it is poorly transferred to the tRNA, leading to a depletion of charged isoleucyl-tRNA. This causes severe ribosomal stalling at isoleucine codons, resulting in the accumulation of polyribosome dimers and trimers, and a profound inhibition of hemoglobin synthesis[2].
Peptide Engineering and Receptor Specificity
Incorporating unnatural amino acids into synthetic peptide hormones is a proven strategy to enhance proteolytic stability and tune receptor selectivity. Experimental Evidence: In the engineering of Oxytocin analogs, substituting the residue at position 3 with O-methylthreonine significantly alters the hormone's pharmacological profile[3]. The increased lipophilicity and altered hydrogen-bonding network decrease vasopressin-like antidiuretic activity while retaining potent oxytocin-like milk ejection and uterine contraction activities[3]. Furthermore, O-methylthreonine is now routinely incorporated into highly diverse macrocyclic peptide libraries using reprogrammed genetic codes (e.g., the RaPID system) to discover de novo bioactive therapeutics[4].
Visualizing Mechanistic Divergence
The following diagram illustrates the divergent signaling outcomes when a Ser/Thr kinase encounters a wild-type Threonine residue versus an O-methylthreonine substitution.
Fig 1. Divergent kinase signaling pathways for Threonine vs. O-Methylthreonine peptides.
Experimental Workflows & Protocols
To objectively validate the phosphorylation resistance of O-methylthreonine-substituted peptides, researchers must employ a self-validating in vitro kinase assay. The protocol below outlines the critical steps and the causality behind the methodological choices.
Protocol: Comparative In Vitro Kinase Assay & Autoradiography
1. Solid-Phase Peptide Synthesis (SPPS)
-
Action: Synthesize the WT (Thr) and Mutant (O-Me-Thr) peptides using standard Fmoc-SPPS chemistry.
-
Causality: Fmoc protection is chosen over Boc chemistry because the mild basic deprotection conditions prevent the premature cleavage or degradation of sensitive side-chain modifications.
2. Kinase Reaction Setup
-
Action: In a microcentrifuge tube, combine 10 µM of the purified peptide with 10 ng of the target Ser/Thr kinase in a specialized kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Incubate at 37°C.
-
Causality: Mg²⁺ ions are strictly required to coordinate the ATP molecule within the kinase's active site, enabling the nucleophilic attack by the substrate.
3. Isotope Addition
-
Action: Initiate the reaction by adding 10 µM ATP spiked with 1 µCi[γ-³²P]ATP.
-
Causality: The use of [γ-³²P]ATP provides a highly sensitive, direct measurement of terminal phosphate transfer, ensuring that only true phosphorylation events are recorded.
4. Reaction Quenching
-
Action: At designated time intervals (e.g., 0, 15, 30, 60 mins), extract 10 µL aliquots and immediately mix with 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Causality: Boiling in SDS instantly denatures the kinase, halting the enzymatic reaction to provide accurate, time-resolved kinetic snapshots.
5. Resolution & Detection
-
Action: Resolve the quenched samples on a 15% SDS-PAGE gel. Dry the gel onto filter paper under a vacuum and expose it to an X-ray film or a phosphor screen.
-
Causality: Drying the gel prior to exposure prevents the scattering of β-particles emitted by the ³²P, ensuring sharp, quantifiable autoradiography bands.
Fig 2. Step-by-step workflow for comparative in vitro kinase phosphorylation assays.
Quantitative Data Summary
The substitution of Threonine with O-methylthreonine yields starkly different biological outcomes depending on the system. Table 2 summarizes the comparative performance data across three distinct biological paradigms.
Table 2: Comparative Bioactivity Profiles
| Biological System | WT (Threonine) Activity | O-Methylthreonine Activity | Mechanistic Outcome |
| Ras Protein Activation (GAP-stimulated GTPase) | 100% (Baseline Activation) | <1% (Inactivated) | Loss of the hydroxyl H-bond donor completely disrupts the required Ras-GAP conformational interaction. |
| Oxytocin Analogs (Receptor Specificity)[3] | Baseline Hormone Profile | Milk Ejection: 265 U/mgAntidiuretic: 0.03 U/mg | Increased lipophilicity shifts receptor specificity, severely reducing vasopressin-like antidiuretic activity. |
| Rabbit Reticulocyte Translation (Hemoglobin Synthesis)[2] | Normal Translation | Ribosomal Stalling | Acts as an isoleucine isostere and antagonist, depleting charged isoleucyl-tRNA and halting elongation. |
References
- 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 - PubChem - NIH.
- Oxytocin analogs with oxygen-containing side chains in position 3 - PubMed.
- A reprogrammed genetic code consisting of 32 distinct amino acids - Oxford Academic. Oxford University Press.
- Polyribosomal changes during inhibition of rabbit hemoglobin synthesis by an isoleucine antagonist.
- Probing the role of loop 2 in Ras function with unnatural amino acids.
Sources
The Mechanistic Bottleneck: Why Traditional Methods Fall Short
Impurity Profiling in Commercially Available Amino Acids: A Comparative Guide to Analytical Methodologies
Amino acids are the foundational raw materials for biopharmaceutical manufacturing, cell culture media, and synthetic peptide active pharmaceutical ingredients (APIs). The purity of these commercially available amino acids directly dictates the safety, yield, and efficacy of the final drug product. Trace impurities—ranging from fermentation byproducts and enantiomeric variants (D-amino acids) to structurally related aliphatic isomers—can trigger severe immunogenic responses or derail peptide synthesis[1].
Historically, the industry relied on traditional pharmacopeial methods designed for bulk composition analysis. However, as regulatory thresholds tighten (e.g.,2[2]), modern analytical laboratories are shifting toward high-resolution, direct-injection mass spectrometry. This guide objectively compares the performance of traditional derivatization-based HPLC-UV/FL against modern LC-MS/MS workflows, providing application scientists with the mechanistic insights and self-validating protocols needed to ensure raw material integrity.
Most amino acids lack a natural chromophore, making direct optical detection nearly impossible. To circumvent this,3 mandate pre- or post-column derivatization using reagents like Ninhydrin, OPA, or PITC[3].
The Causality of Failure in Trace Impurity Profiling: Derivatization targets the primary amine group. When analyzing a commercial L-Leucine batch for trace L-Isoleucine impurities, derivatization attaches the exact same chromophore to both molecules. If the chromatographic column fails to achieve baseline resolution between these structurally identical isomers, the UV/FL detector will register a single, merged peak. The method effectively blinds itself to co-eluting trace impurities, leading to false-negative purity reports and compromised downstream peptide synthesis.
The LC-MS/MS Advantage: Orthogonal Specificity
Modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS) eliminate the need for derivatization. By leveraging direct injection (often via HILIC or Chiral stationary phases), these systems separate analytes based on mass-to-charge ratio (m/z) and unique gas-phase fragmentation patterns[4].
Mechanistic Insight: How do we differentiate isomers with identical monoisotopic masses (e.g., Leucine and Isoleucine at 131.1 Da)? LC-MS/MS utilizes Source Collision-Induced Dissociation (CID) to generate a shared 86 m/z immonium ion. Further fragmentation of this specific ion yields a unique ratio of 30, 44, and 69 m/z product ions.. This allows for unambiguous identification even during partial chromatographic co-elution.
Workflow Comparison Visualization
Workflow comparison: Traditional derivatization-based HPLC-UV vs. direct LC-MS/MS.
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics when analyzing commercial amino acid batches for trace impurities.
| Performance Metric | Traditional HPLC-UV/FL (Derivatization) | Modern LC-MS/MS (Direct / HILIC) |
| Primary Mechanism | Optical absorbance of derivatized amine | Mass-to-charge (m/z) & fragmentation |
| Sample Preparation | Labor-intensive (reagent instability) | Minimal (Dilute-and-shoot, SIL-IS) |
| Isomer Differentiation | Poor (relies entirely on chromatography) | Excellent (via unique MS/MS ratios) |
| Sensitivity (LOD) | ~1–50 pmol | Sub-picomole to femtomole |
| Trace Impurity ID | Impossible without reference standards | High (Structural elucidation via HRMS) |
| Regulatory Compliance | Meets basic bulk composition specs | Exceeds FDA/ICH 0.1% ID thresholds |
Experimental Protocol: Self-Validating LC-MS/MS Workflow for Trace Isomeric Impurities
To ensure absolute trustworthiness in impurity reporting, the analytical protocol must prove its own validity during execution. The following self-validating workflow is designed to detect5[5].
Phase 1: Preparation of the Self-Validating Matrix
-
Sample Dilution: Dissolve the commercial L-amino acid in LC-MS grade Water:Acetonitrile (50:50, v/v) with 0.1% Formic Acid to a high concentration of 1.0 mg/mL. Causality: High concentrations are required to detect sub-0.1% trace impurities, but this introduces severe ESI matrix effects.
-
Internal Standard Spiking (The Validation Engine): Spike the sample with 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS) mix (e.g., 13C, 15N-labeled amino acids).
-
Suitability Check: If the SIL-IS peak area in the sample deviates by >15% compared to a neat solvent blank, ion suppression is occurring, and the sample must be diluted further before analysis can proceed.
Phase 2: Chromatographic Separation (LC)
-
Column Selection: Utilize a Chiral Crown Ether or Teicoplanin-based chiral LC column (2.1 x 150 mm, 3 µm). Causality: Standard C18 columns cannot resolve enantiomers. Chiral stationary phases provide the necessary spatial recognition to separate D- and L- configurations.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0)
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Execute a shallow gradient from 90% B to 50% B over 15 minutes to ensure baseline resolution of closely eluting polar impurities.
Phase 3: Mass Spectrometry (MS/MS) Acquisition
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Targeted MRM for Isomers: To differentiate Leucine from Isoleucine impurities, isolate the shared immonium ion (m/z 86) using Source CID.
-
Fragmentation Analysis: Perform MS/MS on m/z 86. Monitor the transition to m/z 44 (indicative of Leucine) and m/z 69 (indicative of Isoleucine).
-
Data Interpretation: Calculate the 44/69 peak area ratio. A shift in this ratio compared to a pure reference standard confirms the presence of the isomeric impurity, fulfilling the ICH requirement for positive identification.
References
- MDPI (Nutrients)
- Enovatia - LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Rel
- US Pharmacopeia (USP)
- Waters Corporation - Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow
- US Pharmacopeia (USP) - Characterization of Low-level D-Amino Acid Degradation Impurities Using Liquid Chromatography-High Resolution Tandom Mass Spectrometry
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
